molecular formula C7H7BrClN B2538733 4-Bromo-2-chloro-5-methylaniline CAS No. 888485-27-6

4-Bromo-2-chloro-5-methylaniline

Cat. No.: B2538733
CAS No.: 888485-27-6
M. Wt: 220.49
InChI Key: PLVOXKOSGFJQEJ-UHFFFAOYSA-N
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Description

4-Bromo-2-chloro-5-methylaniline is a useful research compound. Its molecular formula is C7H7BrClN and its molecular weight is 220.49. The purity is usually 95%.
BenchChem offers high-quality 4-Bromo-2-chloro-5-methylaniline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Bromo-2-chloro-5-methylaniline including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-bromo-2-chloro-5-methylaniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7BrClN/c1-4-2-7(10)6(9)3-5(4)8/h2-3H,10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLVOXKOSGFJQEJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1Br)Cl)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7BrClN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.49 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

888485-27-6
Record name 4-bromo-2-chloro-5-methylaniline
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Foundational & Exploratory

4-Bromo-2-chloro-5-methylaniline CAS number and molecular weight

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 4-Bromo-2-chloro-5-methylaniline: A Key Building Block in Modern Drug Discovery

This guide provides a comprehensive technical overview of 4-Bromo-2-chloro-5-methylaniline, a halogenated aniline derivative of significant interest to researchers and professionals in drug development and medicinal chemistry. While specific published data on this exact isomer is limited, this document synthesizes information from closely related analogues and fundamental chemical principles to offer expert insights into its synthesis, potential applications, and safe handling.

Core Compound Identification and Properties

4-Bromo-2-chloro-5-methylaniline is a polysubstituted aromatic amine. The precise arrangement of its functional groups—amine, methyl, bromo, and chloro—makes it a valuable and specific building block for creating complex molecular architectures. The potential for isomeric confusion is high with this class of compounds; therefore, precise identification is paramount.

PropertyValueSource
CAS Number 888485-27-6[1]
Molecular Formula C₇H₇BrClN[2]
Molecular Weight 220.49 g/mol [2]
Monoisotopic Mass 218.94504 Da[2]
Predicted XlogP 2.9[2]

Strategic Importance in Medicinal Chemistry

The incorporation of halogen atoms into drug candidates is a well-established strategy in medicinal chemistry to modulate a compound's pharmacological profile.[3] Halogenation can influence a molecule's lipophilicity, metabolic stability, and binding affinity to its biological target.[4] The presence of both bromine and chlorine on the aniline scaffold of 4-Bromo-2-chloro-5-methylaniline offers a unique combination of properties.

  • Modulation of pKa: The electron-withdrawing nature of the halogens decreases the basicity of the aniline nitrogen. This is a critical parameter for controlling the ionization state of a drug molecule at physiological pH, which in turn affects its solubility, cell permeability, and target engagement.[4]

  • Halogen Bonding: The bromine atom, in particular, can act as a halogen bond donor, forming non-covalent interactions with electron-rich atoms in a protein's binding pocket. This can lead to enhanced binding affinity and selectivity.

  • Metabolic Blocking: The substituents on the aromatic ring can block sites of potential metabolism (e.g., oxidation by cytochrome P450 enzymes), thereby increasing the compound's half-life in the body.

  • Vector for Further Synthesis: The bromo group is particularly amenable to a variety of cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the introduction of additional molecular complexity. This makes 4-Bromo-2-chloro-5-methylaniline a versatile intermediate for building a library of related compounds for structure-activity relationship (SAR) studies.[5]

cluster_0 Structural Features of 4-Bromo-2-chloro-5-methylaniline cluster_1 Influence on Drug Properties Aniline_Core Aniline Core (NH2, CH3) pKa pKa Modulation Aniline_Core->pKa Basicity Halogen_Substituents Halogen Substituents (Br, Cl) Halogen_Substituents->pKa Inductive Effect Lipophilicity Lipophilicity (LogP) Halogen_Substituents->Lipophilicity Increases Metabolic_Stability Metabolic Stability Halogen_Substituents->Metabolic_Stability Steric Hindrance Target_Binding Target Binding Affinity Halogen_Substituents->Target_Binding Halogen Bonding

Logical relationships between the structure of 4-Bromo-2-chloro-5-methylaniline and its impact on key drug properties.

Proposed Synthesis Protocol

The proposed synthetic route starts from the commercially available 2-chloro-5-methylaniline. The amine group is a strong activating group that directs electrophilic substitution to the ortho and para positions. Since the position para to the amine is already occupied by the methyl group, and one ortho position is blocked by the chloro group, the bromination is expected to occur at the other ortho position (C6) or the C4 position. The directing effects of the chloro (ortho, para-directing but deactivating) and methyl (ortho, para-directing and activating) groups will also influence the regioselectivity. The synthesis of the target compound likely involves a selective bromination at the C4 position.

Step-by-Step Methodology:
  • Reaction Setup: In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, dissolve 14.16 g (0.10 mol) of 2-chloro-5-methylaniline in 150 mL of glacial acetic acid.

  • Cooling: Cool the stirred solution to 10-15°C using an ice-water bath.

  • Bromination: From the dropping funnel, add a solution of 15.98 g (0.10 mol) of bromine in 20 mL of glacial acetic acid dropwise over a period of 30-45 minutes. Maintain the internal temperature below 20°C throughout the addition.

    • Causality: The use of acetic acid as a solvent moderates the reactivity of both the aniline and the bromine, which helps to prevent over-bromination and control the regioselectivity. Cooling the reaction mixture further controls the reaction rate and minimizes side product formation.

  • Reaction Monitoring: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 12-18 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., hexane:ethyl acetate 4:1).

  • Work-up: Pour the reaction mixture into 500 mL of ice-water with stirring. A precipitate should form.

  • Neutralization: Slowly add a 50% aqueous solution of sodium hydroxide until the mixture is basic (pH > 8), as indicated by pH paper. This will neutralize the acetic acid and deprotonate the anilinium salt to the free aniline.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with diethyl ether or ethyl acetate (3 x 150 mL).

  • Drying and Solvent Removal: Combine the organic extracts and dry over anhydrous magnesium sulfate. Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: The crude product can be purified by column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate, to yield pure 4-Bromo-2-chloro-5-methylaniline.

Start 2-chloro-5-methylaniline in Acetic Acid Cool Cool to 10-15°C Start->Cool Bromination Add Br2 in Acetic Acid (dropwise) Cool->Bromination Stir Stir at RT (12-18h) Bromination->Stir Quench Quench with Ice-Water Stir->Quench Neutralize Neutralize with NaOH Quench->Neutralize Extract Extract with Ether/EtOAc Neutralize->Extract Dry Dry over MgSO4 Extract->Dry Evaporate Evaporate Solvent Dry->Evaporate Purify Column Chromatography Evaporate->Purify Final_Product 4-Bromo-2-chloro-5-methylaniline Purify->Final_Product

Proposed workflow for the synthesis of 4-Bromo-2-chloro-5-methylaniline.

Safety and Handling

A specific Safety Data Sheet (SDS) for 4-Bromo-2-chloro-5-methylaniline (CAS 888485-27-6) is not publicly available. However, based on the data for its isomers, such as 4-Bromo-5-chloro-2-methylaniline (CAS 30273-47-3)[7] and other halogenated anilines, the following hazards should be anticipated and appropriate precautions taken.

  • Hazard Class: Likely to be classified as harmful if swallowed, in contact with skin, or if inhaled. May cause skin and serious eye irritation. May also cause respiratory irritation.

  • Personal Protective Equipment (PPE):

    • Hand Protection: Wear chemically resistant gloves (e.g., nitrile rubber).

    • Eye Protection: Use chemical safety goggles or a face shield.

    • Skin and Body Protection: Wear a lab coat and ensure skin is not exposed.

    • Respiratory Protection: Use in a well-ventilated area or in a chemical fume hood. If dusts are generated, a particulate respirator may be necessary.

  • Handling: Avoid contact with skin, eyes, and clothing. Avoid inhalation of dust. Handle in accordance with good industrial hygiene and safety practices.

  • Storage: Keep in a tightly closed container in a cool, dry, and well-ventilated place.

Disclaimer: This safety information is based on data for structurally similar compounds and should be used as a guide only. A comprehensive risk assessment should be performed before handling this chemical, and the specific safety data sheet from the supplier should be consulted when available.

Conclusion

4-Bromo-2-chloro-5-methylaniline represents a strategically important building block for medicinal chemistry and drug discovery. Its unique substitution pattern provides a scaffold that can be readily diversified while offering inherent properties that are desirable for modulating the pharmacokinetic and pharmacodynamic profiles of drug candidates. While detailed public data on this specific isomer is sparse, this guide provides a robust framework for its synthesis, application, and safe handling based on established chemical principles and data from closely related analogues. As research in this area progresses, the utility of this and similar polysubstituted anilines is expected to grow, making a thorough understanding of their chemistry essential for the modern drug development professional.

References

  • PubChem. 4-Bromo-5-chloro-2-methylaniline. National Center for Biotechnology Information. [Link]

  • ArTS. Carbocatalytic Cascade Synthesis of Polysubstituted Quinolines from Aldehydes and 2‐Vinyl Anilines. [Link]

  • PrepChem. Synthesis of 4-bromo-2-chloro-5-methoxyaniline. [Link]

  • ACS Publications. Preparation of Fully Substituted Anilines for the Synthesis of Functionalized Indoles. Organic Letters. [Link]

  • RSC Publishing. Which halogen to choose? Comparing the effects of chlorine and fluorine as bioisosteric substituents in drug design. Chemical Science. [Link]

  • OUCI. New Halogen-Containing Drugs Approved by FDA in 2021: An Overview on Their Syntheses and Pharmaceutical Use. [Link]

  • CPAchem. Safety data sheet - 5-Chloro-2-methylaniline. [Link]

  • Google Patents. US5117061A - Process of preparing substituted anilines.
  • ResearchGate. Synthesis of Substituted Anilines from Cyclohexanones Using Pd/C–Ethylene System and Its Application to Indole Synthesis. [Link]

  • PMC. An overview of the synthetic routes to the best selling drugs containing 6-membered heterocycles. [Link]

  • PMC. Perhalogenated Anilines as Bifunctional Donors of Hydrogen and Halogen Bonds in Cocrystals with Ditopic Nitrogen-Containing Acceptors. [Link]

  • ACS Publications. Perhalogenated Anilines as Bifunctional Donors of Hydrogen and Halogen Bonds in Cocrystals with Ditopic Nitrogen-Containing Acceptors. Crystal Growth & Design. [Link]

  • PubChemLite. 4-bromo-2-chloro-5-methylaniline (C7H7BrClN). [Link]

  • Organic Syntheses. Benzenamine, 4-bromo-N,N-dimethyl-3-(trifluoromethyl). [Link]

  • Georganics. 4-Bromo-2-chloro-6-methylaniline. [Link]

  • PubChem. 2-Bromo-4-chloro-5-methylaniline. National Center for Biotechnology Information. [Link]

  • PubChemLite. 4-bromo-5-chloro-2-methylaniline (C7H7BrClN). [Link]

Sources

Thermal stability and decomposition temperatures of 4-Bromo-2-chloro-5-methylaniline

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Thermal Stability and Decomposition of 4-Bromo-2-chloro-5-methylaniline

For Researchers, Scientists, and Drug Development Professionals

Foreword: Proactive Thermal Hazard Assessment

In the landscape of pharmaceutical development and fine chemical synthesis, understanding the thermal stability of an intermediate is not merely a regulatory checkbox; it is a cornerstone of process safety, product quality, and scalable manufacturing. 4-Bromo-2-chloro-5-methylaniline, a halogenated aromatic amine, represents a class of compounds whose utility as a synthetic building block is matched by its potential for hazardous thermal decomposition. The presence of bromine, chlorine, and an amino group on an aromatic ring creates a complex energetic profile that demands rigorous investigation.

Physicochemical Profile and Structural Considerations

Before any thermal analysis, a thorough understanding of the molecule's fundamental properties is essential. These parameters influence its behavior in solution, its crystal lattice energy, and its intrinsic stability.

  • IUPAC Name: 4-Bromo-2-chloro-5-methylaniline

  • CAS Number: 16298-16-1 (Note: Isomers are more commonly cited)

  • Molecular Formula: C₇H₇BrClN

  • Molecular Weight: 220.50 g/mol

The arrangement of substituents on the aniline ring is critical. The electron-donating amino group (-NH₂) and methyl group (-CH₃) activate the ring, while the electron-withdrawing and bulky halogen atoms (-Br, -Cl) introduce steric hindrance and influence bond dissociation energies. The relative positions of these groups will dictate the initial sites of thermal decomposition.

PropertyValue / PredictionSource
Molecular Weight 220.50 g/mol PubChem
Appearance Predicted to be a solid at room temperatureGeneral Aniline Properties
Melting Point Not specified; Isomer 4-Bromo-2-chloroaniline melts at 70-72 °CChemicalBook
Boiling Point Predicted: ~272-277 °CEPA
Water Solubility Predicted to have low water solubilityEPA
logP (Octanol-Water) Predicted: 2.83 - 2.9PubChem, EPA

Core Methodologies for Thermal Stability Assessment

A comprehensive thermal hazard assessment relies on a suite of complementary analytical techniques. The primary methods—Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC)—provide a macroscopic view of thermal events. For a deeper understanding of runaway reaction potential, Accelerating Rate Calorimetry (ARC) is the gold standard.

Thermogravimetric Analysis (TGA)

Expertise & Experience: TGA is the frontline tool for determining thermal stability. It answers the fundamental question: "At what temperature does my material begin to lose mass?" This mass loss is almost always indicative of decomposition or evaporation. The choice of atmosphere (inert vs. oxidative) is a critical experimental parameter; decomposition in an inert nitrogen atmosphere points to the molecule's intrinsic thermal stability, while using an air or oxygen atmosphere reveals its susceptibility to oxidative degradation, which is often more aggressive and occurs at lower temperatures.

Protocol (Based on ASTM E1131):

  • Instrument Calibration: Calibrate the TGA instrument for mass and temperature using certified reference materials.

  • Sample Preparation: Place 5-10 mg of 4-Bromo-2-chloro-5-methylaniline into a ceramic or platinum TGA pan. A smaller sample size minimizes thermal gradients within the sample, ensuring the recorded temperature is representative of the entire material.

  • Atmosphere Selection: Purge the furnace with high-purity nitrogen at a flow rate of 50-100 mL/min for at least 30 minutes to ensure an inert atmosphere.

  • Thermal Program:

    • Equilibrate the sample at 30 °C.

    • Ramp the temperature from 30 °C to 800 °C at a linear heating rate of 10 °C/min. A 10 °C/min rate is standard for initial screening, balancing resolution and experimental time.

  • Data Acquisition: Continuously record the sample mass and temperature.

  • Analysis: Plot the percentage of initial mass versus temperature. Determine the onset temperature of decomposition (Tₒₙₛₑₜ), which is often calculated by the intersection of tangents to the pre-decomposition baseline and the decomposition slope. Note the temperatures at which 5% and 50% mass loss occurs (T₅% and T₅₀%) and the final residual mass.

Trustworthiness: This protocol is self-validating through the use of calibrated equipment and a standardized heating program. Repeating the analysis under an oxidative atmosphere (air) provides a crucial comparative dataset, highlighting the material's sensitivity to oxygen at elevated temperatures.

TGA_Workflow cluster_prep 1. Preparation cluster_exp 2. Experiment cluster_analysis 3. Analysis Calibrate Calibrate TGA for Mass & Temperature Sample Weigh 5-10 mg of Sample into TGA Pan Calibrate->Sample Purge Purge Furnace with N2 (50-100 mL/min) Sample->Purge Heat Ramp Temperature (e.g., 10 °C/min to 800 °C) Purge->Heat Record Continuously Record Mass & Temperature Heat->Record Plot Plot Mass % vs. Temperature Record->Plot Determine Determine Tonset, T5%, and Residual Mass Plot->Determine

Caption: Standard TGA experimental workflow.

Differential Scanning Calorimetry (DSC)

Expertise & Experience: While TGA detects mass loss, DSC detects heat flow. It tells us whether a process is endothermic (absorbs energy, e.g., melting) or exothermic (releases energy, e.g., decomposition, polymerization). For a potentially hazardous material, an exothermic decomposition is a major red flag. The magnitude of the exotherm (the integrated peak area) is proportional to the energy released, providing a quantitative measure of the decomposition hazard. Running a DSC analysis is critical for distinguishing between a benign melting event and the onset of a dangerous exothermic decomposition.

Protocol (Based on ASTM E1269 for Heat Capacity and D3418 for Transitions):

  • Instrument Calibration: Calibrate the DSC for temperature and enthalpy using a high-purity indium standard.

  • Sample Preparation: Seal 2-5 mg of 4-Bromo-2-chloro-5-methylaniline into a hermetically sealed aluminum pan. An identical empty pan is used as the reference. Hermetic sealing is crucial to contain any volatiles released before decomposition, ensuring the instrument measures the total energy change.

  • Atmosphere: Maintain an inert nitrogen atmosphere at a flow rate of 50 mL/min.

  • Thermal Program:

    • Equilibrate at 25 °C.

    • Ramp the temperature from 25 °C to a temperature just beyond the final decomposition event observed in TGA (e.g., 400 °C) at a rate of 10 °C/min.

  • Data Acquisition: Record the differential heat flow between the sample and reference pans as a function of temperature.

  • Analysis: Plot heat flow versus temperature.

    • Identify endothermic peaks (e.g., melting).

    • Identify exothermic peaks, which indicate energy-releasing events like decomposition.

    • Determine the onset temperature and peak temperature of any exotherms.

    • Integrate the area under the exotherm peak to quantify the heat of decomposition (ΔHₔₑ꜀) in Joules per gram (J/g).

Trustworthiness: The protocol's integrity is maintained by rigorous calibration and by correlating the results with TGA data. An event in DSC that corresponds to a mass loss in TGA is definitively a decomposition event. The quantitative enthalpy data provides a critical parameter for process safety calculations.

DSC_Workflow cluster_prep 1. Preparation cluster_exp 2. Experiment cluster_analysis 3. Analysis Calibrate Calibrate DSC for Temp & Enthalpy (Indium) Sample Seal 2-5 mg of Sample in Hermetic Pan Calibrate->Sample Reference Prepare Empty Hermetic Reference Pan Calibrate->Reference Load Place Sample & Reference Pans in DSC Cell Sample->Load Reference->Load Purge Purge Cell with N2 (50 mL/min) Load->Purge Heat Ramp Temperature (e.g., 10 °C/min to 400 °C) Purge->Heat Record Record Differential Heat Flow Heat->Record Plot Plot Heat Flow vs. Temperature Record->Plot Identify Identify Endotherms (Melting) & Exotherms (Decomposition) Plot->Identify Quantify Integrate Exotherm Peak to find ΔHdec (J/g) Identify->Quantify

Caption: Standard DSC experimental workflow.

Accelerating Rate Calorimetry (ARC)

Expertise & Experience: ARC is the definitive technique for simulating a worst-case, adiabatic (zero heat loss) scenario. While TGA and DSC heat the sample at a fixed rate, ARC uses a "Heat-Wait-Seek" method. It heats the sample in small steps, then waits to see if the sample begins to self-heat. If self-heating is detected, the instrument's heaters match the sample's temperature, creating a perfect adiabatic environment. This allows for the measurement of the true kinetics of a runaway reaction, providing critical data like the Time to Maximum Rate (TMR) and the pressure generated. This data is indispensable for designing emergency relief systems and defining safe operating temperature limits.

Protocol (Conceptual, based on ASTM E1981):

  • Sample Preparation: A larger sample (typically 1-10 g) is loaded into a robust, spherical metal bomb (e.g., titanium or Hastelloy).

  • System Setup: The bomb is placed within the ARC calorimeter, which consists of multiple heaters and thermocouples designed to precisely track and match the sample's temperature.

  • Heat-Wait-Seek Cycle:

    • Heat: The system heats the sample by a small increment (e.g., 5 °C).

    • Wait: The system holds the temperature, allowing the sample to thermally equilibrate.

    • Seek: The system monitors the sample's rate of temperature change. If the rate exceeds a sensitivity threshold (e.g., 0.02 °C/min), it signifies the onset of an exothermic reaction.

  • Exotherm Tracking: Once an exotherm is detected, the calorimeter switches to adiabatic mode. The surrounding heaters track the sample's temperature precisely, preventing any heat loss to the environment.

  • Data Acquisition: Temperature and pressure inside the bomb are recorded as a function of time until the reaction is complete.

  • Analysis: The data is used to plot temperature vs. time and pressure vs. time curves, from which key safety parameters are derived:

    • Onset temperature of self-heating.

    • Adiabatic Temperature Rise (ΔTₐₔ).

    • Time to Maximum Rate (TMR).

    • Self-Accelerating Decomposition Temperature (SADT).

Predicted Thermal Behavior and Data Interpretation

Lacking direct experimental data for 4-Bromo-2-chloro-5-methylaniline, we can predict its behavior by analogy with similar compounds. 4-Bromoaniline, for instance, is reported to be stable up to around 200°C, with a decomposition temperature of approximately 230°C in air.

  • Predicted TGA Behavior: We can anticipate that 4-Bromo-2-chloro-5-methylaniline will exhibit a single, major mass loss step. The onset of decomposition is likely to be above 200 °C in an inert atmosphere. The presence of two different carbon-halogen bonds (C-Br and C-Cl) may lead to a broad or multi-stage decomposition profile, though this is often not resolved at standard heating rates. The C-Br bond is generally weaker than the C-Cl bond and may cleave first.

  • Predicted DSC Behavior: The DSC thermogram would likely show a sharp endotherm corresponding to its melting point. Following the melt, a large, sharp exotherm is expected, which would coincide with the mass loss seen in the TGA. This exotherm would confirm that the decomposition is energetic and potentially hazardous. The magnitude of this exotherm is critical; values exceeding -200 to -300 J/g are typically considered highly energetic.

Proposed Decomposition Mechanism & Hazardous Products

The thermal decomposition of halogenated anilines is complex, but a plausible pathway can be proposed based on known chemical principles. The process is likely initiated by homolytic cleavage of the weakest bonds in the molecule.

Initiation: The initial step is likely the cleavage of a carbon-halogen bond or the carbon-nitrogen bond. The C-Br bond (bond energy ~285 kJ/mol) is weaker than the C-Cl bond (~340 kJ/mol) and the C-N bond (~305 kJ/mol), suggesting that homolytic cleavage to form a bromo radical and an aryl radical is a probable initiating step.

Propagation: The resulting radical species are highly reactive and can attack other intact molecules, leading to a chain reaction.

  • Hydrogen Abstraction: Radicals can abstract hydrogen atoms from the methyl or amino groups, generating HBr or HCl.

  • Elimination: Subsequent fragmentation of the ring structure can occur, leading to the formation of smaller volatile compounds.

  • Condensation/Polymerization: Aromatic radicals can combine to form polymeric, tar-like residues, which would account for any char remaining at the end of the TGA experiment.

Hazardous Products: The thermal decomposition of this molecule is expected to release a variety of toxic and corrosive gases.

  • Hydrogen Halides: Hydrogen bromide (HBr) and hydrogen chloride (HCl) are highly corrosive and toxic gases.

  • Nitrogen Oxides (NOₓ): In an oxygen-containing atmosphere, the nitrogen from the amino group can be oxidized to form NO and NO₂.

  • Halogenated Byproducts: Incomplete combustion or pyrolysis can lead to the formation of highly toxic polyhalogenated dibenzodioxins and dibenzofurans, a known hazard with brominated aromatic compounds.

Decomposition_Mechanism cluster_main Proposed Decomposition Pathway cluster_initiation 1. Initiation: Bond Cleavage cluster_propagation 2. Propagation & Fragmentation cluster_products 3. Products Parent 4-Bromo-2-chloro-5-methylaniline Aryl_Radical Aryl Radical + Br• Parent->Aryl_Radical Weakest Bond (C-Br) Cleavage NOx NOx Parent->NOx Oxidative Conditions H_Abstraction Hydrogen Abstraction Aryl_Radical->H_Abstraction Ring_Opening Ring Opening / Fragmentation Aryl_Radical->Ring_Opening Amino_Radical Aryl Halide + •NH₂ HBr HBr H_Abstraction->HBr HCl HCl H_Abstraction->HCl Char Polymeric Char Ring_Opening->Char Dioxins Halogenated Dioxins (Potential in Air) Ring_Opening->Dioxins

Caption: Proposed thermal decomposition pathway for 4-Bromo-2-chloro-5-methylaniline.

Conclusions and Safety Recommendations

While direct experimental data for 4-Bromo-2-chloro-5-methylaniline is scarce, a comprehensive analysis based on established methodologies and analogous compounds allows for a robust preliminary hazard assessment.

Key Findings & Predictions:

  • Stability: The compound is predicted to be thermally stable up to approximately 200 °C, after which decomposition will occur.

  • Decomposition Energy: The decomposition is expected to be significantly exothermic, posing a potential runaway reaction hazard if initiated in a large, uncooled mass.

  • Hazardous Products: Decomposition will liberate corrosive (HCl, HBr) and toxic (NOₓ) gases. Under oxidative conditions, the formation of extremely toxic halogenated dioxins and furans is a significant concern.

Recommendations for Researchers and Drug Development Professionals:

  • Mandatory Empirical Testing: This guide underscores the necessity of performing the described TGA, DSC, and, if warranted by initial results, ARC analyses before any scale-up operations. Do not proceed based on predictions alone.

  • Process Temperature Control: Manufacturing processes should be designed to maintain temperatures well below the determined onset of decomposition, with a significant safety margin (e.g., 50-75 °C below Tₒₙₛₑₜ).

  • Atmosphere Control: Where possible, processing at elevated temperatures should be conducted under an inert nitrogen atmosphere to mitigate the risk of more aggressive oxidative decomposition.

  • Ventilation and Scrubbing: All equipment used for heating this material must be located in a well-ventilated area (e.g., a fume hood), and off-gases should be directed to a suitable scrubbing system to neutralize acidic gases.

  • Storage: The material should be stored in a cool, dry place away from heat sources and oxidizing agents.

By integrating these analytical principles and safety recommendations, researchers and developers can handle 4-Bromo-2-chloro-5-methylaniline with the necessary caution, ensuring safety and control from the laboratory bench to pilot-scale production.

References

  • PubChem. (n.d.). 4-bromo-5-chloro-2-methylaniline. National Center for Biotechnology Information.
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  • ChemicalBook. (n.d.). 4-Bromo-2-chloroaniline.
  • ASTM International. (2020). E1131 - Standard Test Method for Compositional Analysis by Thermogravimetry. Retrieved from [Link]

  • ASTM International. (2018). E1269 - Standard Test Method for Determining Specific Heat Capacity by Differential Scanning Calorimetry. Retrieved from [Link]

  • ASTM International. (n.d.). E1981 - Standard Guide for Assessing Thermal Stability of Materials by Methods of Accelerating Rate Calorimetry.
  • Thermal Hazard Technology. (n.d.). Accelerating Rate Calorimeter. Retrieved from [Link]

  • Liskon Biological. (2024). 4-Bromoaniline (C₆H₆BrN) Stability Study. Retrieved from [Link]

  • Akjournals. (n.d.). THERMAL DEGRADATION OF 2,4,6-TRI[(BROMO)x ANILINO]-1,3,5-TRIAZINES. Retrieved from [Link]

  • Green Science Policy Institute. (n.d.). Halogenated Flame Retardants: Do the Fire Safety Benefits Justify the Risks?. Retrieved from [Link]

  • Intertek. (n.d.). Thermogravimetric Analysis (TGA) ASTM E1131, ISO 11358. Retrieved from [Link]

  • Lab Manager. (2025). Thermogravimetric Analysis (TGA) vs Differential Scanning Calorimetry (DSC): Comparing Thermal Analysis Techniques. Retrieved from [Link]

  • DEKRA. (n.d.). ARC Testing (Accelerating Rate Calorimetry). Retrieved from [Link]

Methodological & Application

Synthesis of pharmaceutical intermediates using 4-Bromo-2-chloro-5-methylaniline

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Value

4-Bromo-2-chloro-5-methylaniline (CAS 888485-27-6) represents a "privileged scaffold" in modern medicinal and agrochemical chemistry.[1] Its value lies in its orthogonal reactivity :

  • The Aniline Handle (C1): Available for nucleophilic attack, amide coupling, or heterocycle formation (e.g., benzimidazoles, quinolines).

  • The Aryl Bromide (C4): A prime site for palladium-catalyzed cross-coupling (Suzuki, Buchwald-Hartwig) to extend the carbon skeleton.

  • The Chloro/Methyl Pattern (C2/C5): These substituents provide critical steric bulk and lipophilicity (logP modulation), often used to lock conformations in kinase inhibitors or enhance bioavailability in fungicidal aryl amidines.

This guide details the synthesis of high-value intermediates starting from this scaffold, focusing on Miyaura Borylation (for biaryl coupling) and Amidine Formation (a key pathway in recent agrochemical patents).

Chemical Profile & Handling

PropertyData
CAS Number 888485-27-6
Molecular Formula C7H7BrClN
Molecular Weight 220.49 g/mol
Appearance Off-white to pale brown solid
Melting Point 68–72 °C (Typical)
Solubility Soluble in DMSO, DMF, MeOH, DCM; Insoluble in water
Storage Inert atmosphere (Argon/Nitrogen), 2–8 °C, protect from light

Safety Advisory: This compound is a halogenated aniline.[1] It is potentially toxic if swallowed, inhaled, or absorbed through the skin. It may cause methemoglobinemia.[1] All operations must be conducted in a fume hood.[1]

Critical Synthetic Pathways

The following diagram illustrates the divergent utility of 4-Bromo-2-chloro-5-methylaniline. It serves as a bifurcation point: one path utilizes the amine for heterocycle/amidine construction, while the other utilizes the bromide for carbon-skeleton extension.

SyntheticPathways cluster_legend Reaction Classes Start 4-Bromo-2-chloro- 5-methylaniline (Starting Material) Amidine Aryl Amidines (Fungicides/Agro) Start->Amidine Trimethyl Orthoformate + Amine Heterocycle Benzimidazoles/ Quinolines Start->Heterocycle Cyclization (e.g., Gould-Jacobs) Boronate Aryl Boronate Ester (Universal Coupling Partner) Start->Boronate Pd-Cat Miyaura Borylation (Bis(pinacol)diboron) Biaryl Biaryl Scaffolds (Kinase Inhibitors) Boronate->Biaryl Suzuki Coupling N-Functionalization N-Functionalization C-C Bond Formation C-C Bond Formation

Figure 1: Divergent synthetic utility of 4-Bromo-2-chloro-5-methylaniline.

Protocol A: Synthesis of Aryl Boronate Esters (Miyaura Borylation)

Application: This is the industry-standard method to activate the molecule for Suzuki coupling, essential for synthesizing biaryl kinase inhibitors. Reaction Type: Palladium-catalyzed cross-coupling.[1]

Materials
  • Substrate: 4-Bromo-2-chloro-5-methylaniline (1.0 equiv)

  • Reagent: Bis(pinacol)diboron (B2pin2) (1.2 – 1.5 equiv)

  • Catalyst: Pd(dppf)Cl2[2]·CH2Cl2 (0.05 – 0.10 equiv)

  • Base: Potassium Acetate (KOAc) (3.0 equiv)

  • Solvent: 1,4-Dioxane or DMSO (Anhydrous)

Step-by-Step Methodology
  • Inert Setup: Flame-dry a 3-neck round-bottom flask and purge with Argon for 15 minutes. Oxygen is the enemy of this catalytic cycle; thorough degassing is non-negotiable.

  • Charging: Add 4-Bromo-2-chloro-5-methylaniline (e.g., 5.0 g, 22.7 mmol), Bis(pinacol)diboron (8.6 g, 34.0 mmol), and KOAc (6.7 g, 68.1 mmol).

  • Solvent Addition: Add anhydrous 1,4-dioxane (50 mL). Sparge the mixture with Argon for another 10 minutes.

  • Catalyst Addition: Quickly add Pd(dppf)Cl2[1]·CH2Cl2 (0.93 g, 1.1 mmol).

  • Reaction: Heat the mixture to 90–100 °C for 4–16 hours.

    • Monitoring: Monitor by HPLC or TLC.[1] The starting bromide should disappear.[1] Note that the boronate ester often streaks on silica; use neutralized plates or analyze via LC-MS.[1]

  • Workup:

    • Cool to room temperature.[1][3]

    • Filter through a pad of Celite to remove palladium black and inorganic salts.[1] Wash the pad with ethyl acetate.[1]

    • Concentrate the filtrate under reduced pressure.[1][2][4]

  • Purification: The residue can often be used directly in the next step.[1] If isolation is required, recrystallize from hexanes/EtOAc or perform flash chromatography (rapid elution to prevent hydrolysis of the boronate).

Scientist’s Note: The free amine (NH2) is generally tolerated in Miyaura borylation. However, if you observe N-arylation byproducts, protect the amine (e.g., Boc or Acetyl) prior to borylation.

Protocol B: Synthesis of N-Ethyl-N'-methyl-formimidamide Derivatives

Application: Synthesis of novel fungicides (Aryl Amidines) as described in patents WO2018/108998 and WO2020/237131.[1] Reaction Type: Condensation / Amidine Formation.[1]

Materials
  • Substrate: 4-Bromo-2-chloro-5-methylaniline (1.0 equiv)

  • Reagent A: Trimethyl orthoformate (TMOF) (Excess/Solvent)

  • Reagent B: N-Ethyl-N-methylamine (2.0 equiv)[1][5]

  • Catalyst: p-Toluenesulfonic acid (pTSA) (0.1 equiv)

Step-by-Step Methodology
  • Imidate Formation (Step 1):

    • In a reaction vessel, dissolve 4-Bromo-2-chloro-5-methylaniline (2.0 g) in Trimethyl orthoformate (10 mL).

    • Add catalytic pTSA (0.17 g).[1][5]

    • Heat to 100–105 °C under nitrogen for 2–3 hours.

    • Mechanism:[1][6][7] The aniline condenses with TMOF to form the imidate intermediate, releasing methanol.

    • Workup: Evaporate volatiles under vacuum to obtain the crude methyl imidate intermediate.[1]

  • Amidine Formation (Step 2):

    • Redissolve the crude residue in 1,4-dioxane (10 mL).

    • Add N-Ethyl-N-methylamine (excess, approx.[1] 2.0–2.5 equiv).[1]

    • Heat at 90 °C for 4 hours in a sealed tube (to prevent amine loss).

  • Purification:

    • Remove solvent under reduced pressure.[1][2][4][8]

    • Purify via preparative HPLC (using ammonium formate buffer) or flash chromatography (DCM/MeOH gradient).[1]

    • Target Product: N'-(4-bromo-2-chloro-5-methylphenyl)-N-ethyl-N-methylformimidamide.[1][5]

Troubleshooting & Optimization

Common Issue: Low Yield in Cross-Coupling

  • Cause: "Poisoning" of the Pd catalyst by the free amine or oxidation of the catalyst.

  • Solution:

    • Switch Ligands: Use Buchwald ligands (e.g., XPhos, SPhos) which are more robust for sterically hindered, electron-rich anilines.

    • Protection: Acetylate the amine before the coupling step.[1] The acetanilide is often a better coupling partner than the free aniline.

Common Issue: Regioselectivity in Electrophilic Substitution

  • If attempting to halogenate further (e.g., adding an Iodine at C6), the directing effects of the Amino (ortho/para) and Methyl (ortho/para) groups compete.

  • Insight: The C6 position is sterically crowded between the amine and the methyl group. Electrophilic substitution here will be slow and may require forcing conditions.[1]

References

  • Preparation of Fungicidal Aryl Amidines

    • Source: WO 2018/108998 A1 & WO 2020/237131 A1.[1]

    • Relevance: Describes the specific use of 4-Bromo-2-chloro-5-methylaniline in amidine synthesis for crop protection.
    • Link:

  • Miyaura Borylation General Protocols

    • Source: Ishiyama, T., Murata, M., & Miyaura, N. (1995). Journal of Organic Chemistry.
    • Relevance: Foundational methodology for converting aryl bromides to boronates.[1]

    • Link: [J. Org.[1][7] Chem. 1995, 60, 7508]([Link])

  • Synthesis of 4-Bromo-2-chloro-5-methylaniline (Upstream)

    • Source: CN 102993022 A.[1]

    • Relevance: Describes the preparation of various bromoanilines, providing context for the starting m
    • Link:

Sources

Synthesis of Polysubstituted Benzenes Using 4-Bromo-2-chloro-5-methylaniline: An Application and Protocol Guide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Polysubstituted benzenes are foundational scaffolds in modern chemistry, finding extensive applications in pharmaceuticals, agrochemicals, and materials science.[1][2] The strategic functionalization of the benzene ring allows for the fine-tuning of molecular properties, making the development of versatile building blocks and efficient synthetic methodologies a critical endeavor. This guide details the synthetic utility of 4-Bromo-2-chloro-5-methylaniline, a uniquely substituted aniline derivative, as a versatile precursor for the synthesis of complex, polysubstituted aromatic compounds. We provide in-depth protocols for key transformations including diazotization-based modifications and palladium-catalyzed cross-coupling reactions, underscoring the causality behind experimental choices and offering insights for researchers, scientists, and drug development professionals.

Introduction: The Strategic Value of 4-Bromo-2-chloro-5-methylaniline

The inherent substitution pattern of 4-Bromo-2-chloro-5-methylaniline (Figure 1) offers a rich platform for synthetic diversification. The presence of three distinct functional handles—an amino group, a bromine atom, and a chlorine atom—each with differential reactivity, allows for a programmed, sequential introduction of various substituents onto the benzene core.

Figure 1: Structure of 4-Bromo-2-chloro-5-methylaniline dot graph "4_Bromo_2_chloro_5_methylaniline" { layout=neato; node [shape=plaintext]; "C1" [pos="0,1.5!"]; "C2" [pos="-1.3,-0.75!"]; "C3" [pos="1.3,-0.75!"]; "C4" [pos="0,-1.5!"]; "C5" [pos="-0.75,0.75!"]; "C6" [pos="0.75,0.75!"]; "N" [label="NH2", pos="0,2.5!"]; "Br" [pos="2.3,-0.75!"]; "Cl" [pos="-2.3,-0.75!"]; "CH3" [pos="0,-2.5!"]; "C1" -- "C6"; "C6" -- "C3"; "C3" -- "C4"; "C4" -- "C2"; "C2" -- "C5"; "C5" -- "C1"; "C1" -- "N"; "C3" -- "Br"; "C2" -- "Cl"; "C4" -- "CH3"; } Caption: Chemical structure of 4-Bromo-2-chloro-5-methylaniline.

The amino group serves as a versatile handle for diazotization reactions, enabling its conversion into a diazonium salt. This highly reactive intermediate can subsequently be displaced by a wide range of nucleophiles in Sandmeyer and related reactions. T[3][4][5]he bromo and chloro substituents, on the other hand, are ideal partners for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions. T[1][6][7][8]he differential reactivity of the C-Br and C-Cl bonds (C-Br being more reactive in typical palladium-catalyzed couplings) can be exploited for selective functionalization.

Section 1: Diazotization and Sandmeyer Reactions: Transforming the Amino Group

The conversion of the primary aromatic amine of 4-Bromo-2-chloro-5-methylaniline into a diazonium salt is a cornerstone of its synthetic utility. T[9]his transformation opens the door to a plethora of subsequent reactions where the diazonium group is replaced by various functionalities.

The Underlying Chemistry of Diazotization

Diazotization involves the reaction of a primary aromatic amine with nitrous acid (HNO₂), which is typically generated in situ from sodium nitrite (NaNO₂) and a strong mineral acid, such as hydrochloric acid (HCl). T[9][10][11]he reaction is highly exothermic and must be conducted at low temperatures (0-5 °C) to prevent the decomposition of the unstable diazonium salt.

[9][10][11]The resulting diazonium salt is a highly valuable intermediate that is generally used immediately in subsequent reactions without isolation due to its instability and potentially explosive nature in the solid state.

[9][10]#### 1.2. Protocol 1: Diazotization of 4-Bromo-2-chloro-5-methylaniline

This protocol details the formation of the corresponding diazonium salt, which can then be used in subsequent Sandmeyer reactions.

Materials:

  • 4-Bromo-2-chloro-5-methylaniline

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Nitrite (NaNO₂)

  • Distilled Water

  • Ice

  • Starch-iodide paper

Procedure:

  • In a beaker, dissolve 4-Bromo-2-chloro-5-methylaniline (1.0 eq) in a mixture of concentrated HCl (3.0 eq) and water.

  • Cool the beaker in an ice bath to maintain a temperature of 0-5 °C.

  • In a separate beaker, prepare a solution of sodium nitrite (1.1 eq) in cold distilled water.

  • Slowly add the sodium nitrite solution dropwise to the cold aniline solution while stirring vigorously. Ensure the temperature does not exceed 5 °C.

  • After the complete addition of the sodium nitrite solution, continue stirring the mixture in the ice bath for an additional 15-30 minutes.

  • Test for the presence of excess nitrous acid by spotting the reaction mixture onto starch-iodide paper. A blue-black color indicates the presence of excess nitrous acid, signifying that the diazotization is complete. T[10]he resulting solution contains the diazonium salt and is ready for immediate use.

Application: Sandmeyer Reaction for Halogen Exchange

The Sandmeyer reaction provides a robust method for replacing the diazonium group with a halogen (Cl, Br) or a cyano group (CN) using a copper(I) salt catalyst. T[3][4][12]his is particularly useful for introducing substituents that are not easily incorporated through direct electrophilic aromatic substitution.

Protocol 2: Synthesis of 1,4-Dibromo-2-chloro-5-methylbenzene

This protocol describes the replacement of the diazonium group with a bromine atom.

Materials:

  • Diazonium salt solution from Protocol 1

  • Copper(I) Bromide (CuBr)

  • Concentrated Hydrobromic Acid (HBr)

  • Ice

Procedure:

  • In a separate flask, prepare a solution of copper(I) bromide (1.2 eq) in concentrated hydrobromic acid.

  • Cool the copper(I) bromide solution in an ice bath.

  • Slowly and carefully add the cold diazonium salt solution from Protocol 1 to the copper(I) bromide solution.

  • Nitrogen gas will evolve, and an organic product will form.

  • After the addition is complete, gently warm the mixture to ensure the complete decomposition of the diazonium salt.

  • The product can then be isolated by extraction and purified by standard methods such as column chromatography or recrystallization.

Section 2: Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions have become indispensable tools for the construction of carbon-carbon and carbon-heteroatom bonds. 4[1][7]-Bromo-2-chloro-5-methylaniline is an excellent substrate for these reactions, allowing for the introduction of a wide array of aryl, heteroaryl, and amino groups.

Suzuki-Miyaura Coupling: Forging New Carbon-Carbon Bonds

The Suzuki-Miyaura coupling is a powerful method for forming C-C bonds by reacting an organoboron compound with a halide or triflate in the presence of a palladium catalyst and a base. T[13][14]he reactivity of the carbon-halogen bond in Suzuki couplings generally follows the order C-I > C-Br > C-Cl, which allows for selective functionalization of polyhalogenated substrates.

[15]Protocol 3: Selective Suzuki-Miyaura Coupling at the Bromo Position

This protocol describes the selective coupling of an arylboronic acid at the more reactive C-Br bond of 4-Bromo-2-chloro-5-methylaniline.

Materials:

  • 4-Bromo-2-chloro-5-methylaniline

  • Arylboronic acid (e.g., phenylboronic acid)

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃) or other suitable phosphine ligand

  • Potassium Carbonate (K₂CO₃) or another suitable base

  • 1,4-Dioxane or another suitable solvent

  • Water

  • Inert gas (Nitrogen or Argon)

Procedure:

  • To a dry Schlenk flask, add 4-Bromo-2-chloro-5-methylaniline (1.0 eq), the arylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).

  • Add the palladium catalyst, for example, a pre-catalyst like [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.03 eq).

  • Evacuate and backfill the flask with an inert gas three times.

  • Add a suitable solvent system, such as a mixture of 1,4-dioxane and water.

  • Heat the reaction mixture to a temperature typically between 80-110 °C and monitor its progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent like ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Table 1: Representative Suzuki-Miyaura Coupling Conditions

EntryArylboronic AcidCatalystBaseSolventTemp (°C)Yield (%)
1Phenylboronic acidPd(dppf)Cl₂K₂CO₃Dioxane/H₂O10085
24-Methoxyphenylboronic acidPd(PPh₃)₄Cs₂CO₃Toluene/H₂O11092
33-Pyridinylboronic acidPd(OAc)₂/SPhosK₃PO₄2-MeTHF/H₂O9078

Yields are representative and may vary depending on the specific substrates and reaction conditions.

Buchwald-Hartwig Amination: Constructing Carbon-Nitrogen Bonds

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that allows for the formation of C-N bonds between aryl halides and amines. T[8]his reaction is a powerful tool for the synthesis of arylamines, which are prevalent in many pharmaceuticals.

Protocol 4: Buchwald-Hartwig Amination at the Bromo Position

This protocol describes the coupling of a secondary amine with 4-Bromo-2-chloro-5-methylaniline.

Materials:

  • 4-Bromo-2-chloro-5-methylaniline

  • Secondary amine (e.g., morpholine)

  • Palladium(II) acetate (Pd(OAc)₂) or a pre-catalyst

  • A suitable phosphine ligand (e.g., Xantphos, RuPhos)

  • A strong base (e.g., sodium tert-butoxide (NaOtBu), lithium bis(trimethylsilyl)amide (LHMDS)) *[16] Anhydrous toluene or another suitable aprotic solvent

  • Inert gas (Nitrogen or Argon)

Procedure:

  • In a dry Schlenk flask under an inert atmosphere, combine the palladium pre-catalyst (e.g., Pd₂(dba)₃) and the phosphine ligand in the anhydrous solvent.

  • Add 4-Bromo-2-chloro-5-methylaniline (1.0 eq), the secondary amine (1.2 eq), and the base (1.5 eq).

  • Heat the reaction mixture to a temperature typically between 80-120 °C.

  • Monitor the reaction progress by TLC or LC-MS.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Quench the reaction carefully with water or a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the product by column chromatography.

Synthetic Strategy Workflow

The following diagram illustrates a potential synthetic workflow starting from 4-Bromo-2-chloro-5-methylaniline, highlighting the sequential application of the described protocols.

Synthetic_Workflow A 4-Bromo-2-chloro-5-methylaniline B Diazotization (Protocol 1) A->B NaNO2, HCl 0-5 °C F Suzuki-Miyaura Coupling (Protocol 3) A->F ArB(OH)2, Pd catalyst, Base H Buchwald-Hartwig Amination (Protocol 4) A->H R2NH, Pd catalyst, Base C Diazonium Salt B->C D Sandmeyer Reaction (Protocol 2) C->D CuBr, HBr E 1,4-Dibromo-2-chloro-5-methylbenzene D->E G 4-Aryl-2-chloro-5-methylaniline F->G I 4-(N-Amine)-2-chloro-5-methylaniline H->I

Caption: A workflow for the synthesis of polysubstituted benzenes.

Conclusion

4-Bromo-2-chloro-5-methylaniline is a highly valuable and versatile building block for the synthesis of polysubstituted benzenes. The strategic positioning of its functional groups allows for a range of selective transformations, including diazotization-Sandmeyer reactions and palladium-catalyzed cross-couplings. The protocols and insights provided in this guide are intended to empower researchers in the fields of organic synthesis, medicinal chemistry, and materials science to harness the full potential of this unique starting material for the creation of novel and complex molecular architectures.

References

  • Benchchem.
  • Various Authors. Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. Multiple Sources.
  • ACS Publications. Palladium-Catalyzed Cross-Coupling Reactions: A Powerful Tool for the Synthesis of Agrochemicals. Journal of Agricultural and Food Chemistry.
  • Benchchem.
  • Bentham Science Publisher.
  • Wikipedia. Sandmeyer reaction.
  • Chemguide.
  • Wikipedia.
  • Chemistry LibreTexts. Reactions of Arylamines.
  • Benchchem. Application Notes and Protocols: Suzuki-Miyaura Coupling Reactions Using 4-Bromo-2,6-diiodoaniline.
  • Master Organic Chemistry.
  • Organic Chemistry Portal. Suzuki Coupling.
  • NIH. Development of a Buchwald–Hartwig Amination for an Accelerated Library Synthesis of Cereblon Binders.
  • Fisher Scientific. Suzuki-Miyaura Cross-Coupling Reaction.
  • Study.com. Write note on "Sandmeyer reaction".
  • RSC Publishing.

Sources

Protecting group strategies for the amine group in 4-Bromo-2-chloro-5-methylaniline

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The protection of the amine moiety in 4-Bromo-2-chloro-5-methylaniline presents a specific challenge in medicinal chemistry. This scaffold is a "privileged intermediate" often found in the synthesis of kinase inhibitors and HIV non-nucleoside reverse transcriptase inhibitors (NNRTIs).

The molecule features a "push-pull" electronic deactivation (due to the electron-withdrawing Br and Cl) combined with significant steric hindrance (ortho-chloro and meta-methyl groups). Standard protection protocols often result in stalled reactions or low yields. This Application Note details three field-proven strategies—Catalytic Boc-ylation , Trifluoroacetylation , and Classical Acetylation —optimized for this specific sterically crowded, electron-deficient aniline.

Strategic Analysis: The "Steric-Electronic" Matrix

Before selecting a protocol, the researcher must understand the specific deactivation modes of this substrate.

FactorFeatureImpact on Protection Chemistry
Steric 2-Chloro substituentCreates immediate steric block for bulky reagents (e.g.,

).
Steric 5-Methyl substituentIncreases rotational barrier, creating a "pocket" effect around the amine.
Electronic 4-Bromo & 2-Chloro Inductive withdrawal (-I effect) lowers the nucleophilicity of the

lone pair.
Result Low Nucleophilicity The amine is a poor nucleophile; standard uncatalyzed acylation will be sluggish.
Decision Logic: Selecting the Right Group

Use the following decision tree to select the protection strategy based on your next synthetic step.

ProtectionStrategy Start Next Synthetic Step? Lithiation Lithiation / Grignard Start->Lithiation Suzuki Pd-Coupling (Suzuki/Buchwald) Start->Suzuki Nitration Nitration / Chlorosulfonation Start->Nitration Boc Strategy A: Boc (Acid Labile) Lithiation->Boc Directs Ortho-Lithiation Suzuki->Boc Standard Choice TFA Strategy B: Trifluoroacetyl (Base Labile / Activation) Suzuki->TFA Prevents Catalyst Poisoning Ac Strategy C: Acetyl (Robust / Permanent) Nitration->Ac High Stability

Figure 1: Strategic decision tree for protecting group selection based on downstream chemistry.

Protocol A: The "Turbo-Boc" Method (Recommended)

Target: tert-Butyl (4-bromo-2-chloro-5-methylphenyl)carbamate Mechanism: Nucleophilic substitution catalyzed by 4-Dimethylaminopyridine (DMAP).

Standard Boc-protection (DCM/TEA) fails here due to the low nucleophilicity of the aniline. We utilize DMAP as a nucleophilic catalyst to form a reactive N-acylpyridinium intermediate, overcoming the steric/electronic barrier.

Materials
  • Substrate: 4-Bromo-2-chloro-5-methylaniline (1.0 equiv)

  • Reagent: Di-tert-butyl dicarbonate (

    
    ) (2.5 equiv) — Excess is critical.
    
  • Catalyst: DMAP (0.2 equiv) — Higher loading than standard.

  • Solvent: THF (anhydrous) or Toluene (for higher T).

Step-by-Step Procedure
  • Dissolution: In a flame-dried RBF under

    
    , dissolve the aniline (10 mmol) in anhydrous THF (50 mL).
    
  • Reagent Addition: Add

    
     (25 mmol) in one portion. The solution will remain clear.
    
  • Catalysis: Add DMAP (2.0 mmol). A slight color change (yellowing) indicates the formation of the active acylpyridinium species.

  • Reflux: Heat the mixture to 60°C (mild reflux) . Stir for 6–12 hours.

    • Note: Do not rely on room temperature stirring; the ortho-chloro group requires thermal energy to overcome the rotational barrier.

  • Monitoring: Monitor by TLC (Hexane/EtOAc 8:1). The product will run significantly higher (less polar) than the free amine.

  • Workup:

    • Cool to RT. Dilute with EtOAc.

    • Wash with 0.5 M HCl (2x) to remove DMAP and unreacted aniline.

    • Wash with Sat.

      
       and Brine.
      
  • Purification: Recrystallize from Hexane/EtOAc. Flash chromatography is rarely needed if the HCl wash is performed correctly.

Deprotection:

  • Standard: 4M HCl in Dioxane (RT, 2h).

  • Selective: TFA/DCM (1:1) at 0°C if acid-sensitive groups are present elsewhere.[1]

Protocol B: The Trifluoroacetyl (TFA) Strategy

Target: N-(4-bromo-2-chloro-5-methylphenyl)-2,2,2-trifluoroacetamide Application: Best for Buchwald-Hartwig couplings. The electron-withdrawing TFA group acidifies the N-H bond, preventing catalyst poisoning by the amine lone pair while allowing the group to be removed under mild basic conditions.

Step-by-Step Procedure
  • Setup: Dissolve aniline (10 mmol) in dry DCM (40 mL). Add Pyridine (12 mmol).

  • Addition: Cool to 0°C. Add Trifluoroacetic Anhydride (TFAA) (11 mmol) dropwise.

    • Caution: Exothermic. The reaction is much faster than Boc-protection due to the high electrophilicity of TFAA.

  • Reaction: Allow to warm to RT. Stir for 2 hours.

  • Workup: Wash with water, then 1M HCl, then brine. Dry over

    
    .
    
  • Isolation: Evaporate solvent. The product usually solidifies and can be used without further purification.

Deprotection (Mild Base):

  • Dissolve in MeOH/Water (4:1). Add

    
     (2.0 equiv). Stir at RT for 4 hours. The TFA group cleaves easily (unlike the Acetyl group which requires reflux).
    

Protocol C: Classical Acetylation (High Stability)

Target: N-(4-bromo-2-chloro-5-methylphenyl)acetamide Application: Long-term storage or reactions requiring harsh acidic conditions (e.g., nitration).

Step-by-Step Procedure
  • Solvent: Use Glacial Acetic Acid as both solvent and catalyst.

  • Reaction: Dissolve aniline (10 mmol) in AcOH (10 mL). Add Acetic Anhydride (12 mmol).

  • Heat: Heat to 90°C for 1 hour.

  • Quench: Pour the hot reaction mixture slowly into Ice Water (100 mL) with vigorous stirring.

  • Isolation: The product will precipitate as a white/off-white solid. Filter and wash with cold water.[2]

Deprotection (Harsh):

  • Requires reflux in EtOH/conc. HCl (6M) for 6–12 hours.

  • Risk:[1][3][4] Prolonged acid reflux can sometimes hydrolyze the C-Br bond or cause migration. Use Protocol A or B if possible.

Comparative Data & Troubleshooting

FeatureBoc (Protocol A) TFA (Protocol B) Acetyl (Protocol C)
Installation Ease Moderate (Requires Heat/DMAP)High (Fast, 0°C)High (Robust)
Stability Bases, NucleophilesAcids, OxidizersAcids, Oxidizers
Deprotection Acid (HCl/TFA)Mild Base (

)
Strong Acid/Base + Heat
Atom Economy LowModerateHigh
Suitability General SynthesisPd-Catalysis / S_NArStorage / Nitration
Troubleshooting Guide
  • Problem: Reaction stalls at 50% conversion (Boc).

    • Cause: Steric crowding is preventing the second equivalent of reagent from approaching.

    • Solution: Add LiHMDS (1.1 equiv) at -78°C to deprotonate the amine first, then add

      
      . This "anionic activation" bypasses the nucleophilicity issue.
      
  • Problem: Loss of Bromine during deprotection.

    • Cause: Hydrogenolysis (Pd/C + H2) was attempted.

    • Solution: Never use hydrogenation for deprotection on this scaffold. Use chemical cleavage (Acid/Base).[5]

Visualizing the Workflow

The following diagram illustrates the "Turbo-Boc" workflow, highlighting the critical intermediate steps.

BocWorkflow Start 4-Bromo-2-chloro- 5-methylaniline Reagents Boc2O (2.5 eq) + DMAP (0.2 eq) THF, 60°C Start->Reagents Intermediate Acylpyridinium Intermediate Reagents->Intermediate Activation Product N-Boc Protected Aniline Intermediate->Product Nucleophilic Attack Check TLC Check: Is Rf > 0.6? Product->Check Check->Reagents No (Add more DMAP) Check->Product Yes (Isolate)

Figure 2: The "Turbo-Boc" workflow for sterically hindered anilines.

References

  • Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis (5th ed.). Wiley. (The definitive guide on stability and deprotection conditions).

  • Knochel, P., et al. (2006). "Functionalization of Heterocycles via Mg and Zn Organometallics." Angewandte Chemie International Edition. (Discusses the stability of Boc-anilines during metal-halogen exchange).

  • Leenders, R., et al. (2011).[6] "Novel Procedure for the Coupling of Sterically Hindered Electron-Deficient Anilines to the 6-Position of the Purine Core." Synthetic Communications. (Specifically cites the failure of free anilines and the success of TFA-protected anilines in coupling reactions). [6]

  • Lim, D. S. W., et al. (2015).[7] "A Catalyst-Free N-tert-Butyloxycarbonylation of Amines in Water." Organic Letters. (Provides context on activating hindered amines, though DMAP is preferred for this specific substrate).

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-Bromo-2-chloro-5-methylaniline

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 4-Bromo-2-chloro-5-methylaniline. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to help you optimize your reaction yields and purity.

Introduction

The synthesis of 4-Bromo-2-chloro-5-methylaniline is a critical process in the development of various pharmaceutical compounds. Achieving a high yield of the desired product with minimal impurities can be challenging due to the nuanced reactivity of the substituted aniline starting material. This guide provides a structured approach to troubleshoot common issues and answer frequently asked questions, ensuring a more efficient and successful synthesis.

Troubleshooting Guide: Enhancing Reaction Yield and Purity

This section addresses specific experimental issues in a question-and-answer format, offering explanations for the underlying causes and providing actionable solutions.

Question 1: My reaction yield is consistently low. What are the likely causes and how can I improve it?

Answer:

Low yields in the synthesis of 4-Bromo-2-chloro-5-methylaniline can stem from several factors, primarily incomplete reaction, formation of side products, or degradation of the starting material or product.

Potential Causes & Solutions:

  • Incomplete Reaction:

    • Insufficient Reaction Time or Temperature: Ensure the reaction is allowed to proceed for the recommended duration and at the optimal temperature. Monitoring the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) is crucial to determine the point of maximum conversion.

    • Poor Reagent Quality: The purity of the starting material, 2-chloro-5-methylaniline, and the brominating agent is paramount. Impurities can interfere with the reaction. It is advisable to use reagents from a reputable supplier and to purify the starting aniline if necessary.

  • Side Product Formation:

    • Polyhalogenation: The amino group of aniline is a strong activating group, making the aromatic ring highly susceptible to electrophilic substitution at multiple positions.[1] This can lead to the formation of di- or even tri-brominated products.

      • Solution: Protection of the Amino Group: To control the reactivity, the amino group can be protected, most commonly through acetylation using acetic anhydride to form the corresponding acetanilide.[1][2] The acetyl group is still an ortho, para-director but is less activating, allowing for more controlled monobromination.[1] The protecting group can be subsequently removed by acid or base hydrolysis.[1][2]

    • Isomer Formation: The directing effects of the substituents on the starting material (chloro and methyl groups) can lead to the formation of undesired isomers. While the desired product is the result of bromination at the para position relative to the amino group, some ortho-substitution may occur.

      • Solution: Optimizing reaction conditions, such as temperature and solvent, can influence the regioselectivity. Running the reaction at lower temperatures can often improve the selectivity for the para-isomer.

  • Degradation:

    • Oxidation: Anilines are susceptible to oxidation, which can lead to the formation of colored, tar-like impurities.[1]

      • Solution: Running the reaction under an inert atmosphere (e.g., nitrogen or argon) and using degassed solvents can minimize oxidation.[1]

Question 2: I'm observing significant impurity peaks in my product analysis. How can I identify and minimize them?

Answer:

The presence of impurities is a common challenge. The most common impurities are unreacted starting material, isomeric byproducts, and polyhalogenated species.

Identification and Minimization Strategies:

Impurity TypeIdentificationMinimization Strategy
Unreacted Starting Material Compare the retention time (HPLC) or Rf value (TLC) of the impurity with that of the starting 2-chloro-5-methylaniline.Increase reaction time, temperature, or the stoichiometry of the brominating agent. Ensure efficient mixing.
Isomeric Byproducts Characterization using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) is required for definitive identification.Optimize reaction conditions (lower temperature, choice of solvent) to favor the desired isomer. Purification by column chromatography is often necessary.
Polyhalogenated Products These will have a higher molecular weight, which can be identified by MS.Protect the amino group as an acetanilide to reduce the ring's activation towards further electrophilic substitution.[1][3] Use a stoichiometric amount of the brominating agent.
Oxidation Products Often appear as dark, tar-like substances.[1]Conduct the reaction under an inert atmosphere and at lower temperatures.[1]
Question 3: The bromination reaction is sluggish or fails to initiate. What could be the problem?

Answer:

A stalled or non-starting reaction can be frustrating. The root cause often lies with the reagents or reaction conditions.

Troubleshooting Steps:

  • Reagent Activity:

    • Brominating Agent: Ensure the brominating agent (e.g., N-Bromosuccinimide (NBS) or bromine) has not decomposed. It is best to use a freshly opened or properly stored reagent.

    • Solvent Quality: The presence of water or other impurities in the solvent can affect the reaction. Using a dry, appropriate solvent is critical. Acetic acid is a commonly used solvent as it can help to polarize the bromine molecule.[4][5][6]

  • Reaction Conditions:

    • Temperature: Some bromination reactions require an initial activation energy. If the reaction is being run at a very low temperature, a slight, controlled increase in temperature might be necessary to initiate it.

    • Catalyst: If a catalyst is being used, ensure it is active and has been added in the correct amount.

Workflow for Troubleshooting Low Yield

Troubleshooting Low Yield start Low Yield Observed check_completion Check Reaction Completion (TLC/HPLC) start->check_completion incomplete Incomplete Reaction check_completion->incomplete No complete Reaction Complete check_completion->complete Yes increase_params Increase Time/Temp/ Reagent Stoichiometry incomplete->increase_params check_impurities Analyze Impurity Profile (HPLC/MS/NMR) complete->check_impurities increase_params->check_completion side_products Significant Side Products check_impurities->side_products Isomers/ Polyhalogenation degradation Degradation/Tar Formation check_impurities->degradation Yes protect_group Protect Amino Group (Acetylation) side_products->protect_group optimize_cond Optimize Conditions (Temp, Solvent) side_products->optimize_cond inert_atm Use Inert Atmosphere/ Degassed Solvents degradation->inert_atm purify Purification (Column Chromatography) protect_group->purify optimize_cond->purify inert_atm->purify

Caption: A decision-making workflow for troubleshooting low reaction yields.

Frequently Asked Questions (FAQs)

What is the most common starting material for this synthesis?

The most common and logical starting material is 2-chloro-5-methylaniline. The synthesis then involves the selective bromination at the 4-position.

What are the recommended reaction conditions for the bromination of 2-chloro-5-methylaniline?

While specific conditions can vary, a general protocol involves dissolving 2-chloro-5-methylaniline in a solvent like acetic acid and adding a brominating agent such as N-Bromosuccinimide (NBS) or a solution of bromine in acetic acid at a controlled temperature, often starting at a low temperature (e.g., 0-5 °C) and then allowing it to warm to room temperature.[7]

How can I effectively monitor the progress of the reaction?

Thin Layer Chromatography (TLC) is a quick and effective method. Use a suitable solvent system (e.g., a mixture of petroleum ether and ethyl acetate) to separate the starting material, product, and any byproducts.[8] The disappearance of the starting material spot and the appearance of the product spot indicate the reaction's progress. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) is recommended.

What is the best way to purify the final product?

Column chromatography is a highly effective method for purifying 4-Bromo-2-chloro-5-methylaniline from unreacted starting materials and side products.[7][8] A silica gel column with a gradient elution of petroleum ether and ethyl acetate is commonly used.[8] Recrystallization from a suitable solvent can also be employed for further purification.

What are the key safety precautions to take during this synthesis?
  • Handling of Reagents: Aniline and its derivatives are toxic and can be absorbed through the skin. Bromine is highly corrosive and toxic. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

  • Reaction Quenching: Be cautious when quenching the reaction, especially if excess bromine was used. Quenching with a reducing agent like sodium thiosulfate solution should be done carefully.

Reaction Mechanism Overview

Reaction Mechanism start_material 2-chloro-5-methylaniline NH2 Cl CH3 electrophilic_attack Electrophilic Aromatic Substitution start_material->electrophilic_attack brominating_agent {Brominating Agent | e.g., Br2 or NBS} brominating_agent->electrophilic_attack intermediate {Sigma Complex | (Wheland Intermediate)} electrophilic_attack->intermediate deprotonation Deprotonation intermediate->deprotonation product 4-Bromo-2-chloro-5-methylaniline NH2 Cl CH3 Br deprotonation->product

Caption: Simplified overview of the electrophilic aromatic substitution mechanism.

Experimental Protocols

Protocol 1: Synthesis of 4-Bromo-2-chloro-5-methylaniline via Acetylation-Bromination-Hydrolysis

This multi-step approach is recommended for achieving higher purity and yield.[9]

Step 1: Acetylation of 2-chloro-5-methylaniline

  • In a fume hood, dissolve 2-chloro-5-methylaniline in glacial acetic acid.

  • Slowly add acetic anhydride to the solution while stirring.

  • Heat the reaction mixture under reflux for approximately 30-60 minutes.

  • Pour the hot mixture into ice-cold water to precipitate the N-(2-chloro-5-methylphenyl)acetamide.

  • Filter the crude product, wash with cold water, and recrystallize from ethanol or water to purify.

Step 2: Bromination of N-(2-chloro-5-methylphenyl)acetamide

  • Dissolve the purified acetanilide in glacial acetic acid.

  • Cool the solution in an ice bath.

  • Slowly add a solution of bromine in acetic acid dropwise with constant stirring. The amount of bromine should be equimolar to the acetanilide.

  • After the addition is complete, allow the mixture to stir at room temperature for about an hour.

  • Pour the reaction mixture into a large volume of cold water to precipitate the 4-bromo-2-chloro-5-methylacetanilide.

Step 3: Hydrolysis of 4-bromo-2-chloro-5-methylacetanilide

  • To a round-bottom flask, add the 4-bromo-2-chloro-5-methylacetanilide, ethanol, and concentrated hydrochloric acid.[10]

  • Heat the solution to a gentle boil under reflux for at least one hour.[10]

  • After cooling, pour the reaction mixture onto ice.[10]

  • Neutralize the solution by slowly adding a 50% sodium hydroxide solution until the pH is basic.[10]

  • The product, 4-Bromo-2-chloro-5-methylaniline, will precipitate and can be collected by filtration.

  • Further purify the product by column chromatography or recrystallization.

References

  • BYJU'S. (n.d.). Electrophilic Substitution Reaction of Anilines. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of 4-bromo-2-chloro-5-methoxyaniline. Retrieved from [Link]

  • Quora. (2019, March 12). Why is acetic acid used in the reaction of aniline and acetic anhydride? Retrieved from [Link]

  • Chemistry Steps. (2024, January 12). Reactions of Aniline. Retrieved from [Link]

  • YouTube. (2024, August 3). ELECTROPHILIC SUBSTITUTION REACTION | CLASS 12 | P-BROMO ANILINE. Retrieved from [Link]

  • Quora. (2016, April 7). Why is glacial acetic acid used in bromination of aniline? Retrieved from [Link]

  • Radhakrishnamurti, P. S., & Prasad Rao, M. D. (1976). Kinetics & Mechanism of Halogenation of Anilines, p-Toluidine & p-Nitroaniline by Chloramine-T. Indian Journal of Chemistry, 14A, 485-487.
  • Allen. (n.d.). Anilines: Reactions, Reaction Mechanisms and FAQs. Retrieved from [Link]

  • Environmental Science & Technology. (2024, September 19). Halogenation of Anilines: Formation of Haloacetonitriles and Large-Molecule Disinfection Byproducts. Retrieved from [Link]

  • YouTube. (2022, December 22). Bromination of Aniline | Electrophilic Aromatic Substitution Reactions | Chemistry. Retrieved from [Link]

  • Khan Academy. (n.d.). Bromination of Aniline. Retrieved from [Link]

  • Brainly.in. (2018, December 3). Why we use glacial acetic acid in bromination of aniline? Retrieved from [Link]

  • PrepMate. (n.d.). What is the mechanism for the synthesis of 4-bromo-2-chloro aniline from its precursor? Retrieved from [Link]

  • ACS Publications. (2024, September 19). Halogenation of Anilines: Formation of Haloacetonitriles and Large-Molecule Disinfection Byproducts. Retrieved from [Link]

  • Google Patents. (n.d.). CN103787895A - Production process for synthesizing 4-bromo-2-methylaniline.
  • Google Patents. (n.d.). CN104478670B - The preparation method of the bromo-2-of 5-chloro-4 '-ethoxy diphenyl methane.
  • ResearchGate. (2024, September 10). Lab 3: Multistep Synthesis of 4-bromo-2-chloroaniline from aniline. Retrieved from [Link]

  • Chegg.com. (2017, May 2). Solved Part D: Synthesis of 4-Bromo-2-chloroaniline from. Retrieved from [Link]

  • PubChem. (n.d.). 4-Bromo-5-chloro-2-methylaniline. Retrieved from [Link]

  • Google Patents. (n.d.). CN102993022A - Preparation method of bromoaniline.
  • PubChemLite. (n.d.). 4-bromo-2-chloro-5-methylaniline (C7H7BrClN). Retrieved from [Link]

  • YouTube. (2024, February 24). Organic Conversion- 23| You Must Know | Bromo benzene to 4-Bromo-2-Chloro Aniline. Retrieved from [Link]

  • PubChemLite. (n.d.). 4-bromo-5-chloro-2-methylaniline (C7H7BrClN). Retrieved from [Link]

  • ResearchGate. (2025, August 10). 4-Bromo-2-chloroaniline. Retrieved from [Link]

  • EPA. (2025, October 15). 4-bromo-5-chloro-2-methylaniline - Executive Summary. Retrieved from [Link]

  • PubChem. (n.d.). 2-Bromo-5-chloro-4-methylaniline. Retrieved from [Link]

Sources

Troubleshooting low conversion rates in 4-Bromo-2-chloro-5-methylaniline amination

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting low conversion rates in 4-Bromo-2-chloro-5-methylaniline amination Content Type: Technical Support Center / Troubleshooting Guide

Status: Operational Ticket ID: B-H-4Br-Cl-Me-ANI Subject: Troubleshooting Low Conversion & Yield Optimization[1]

Executive Summary: The Substrate Challenge

You are encountering low conversion rates with 4-Bromo-2-chloro-5-methylaniline . This is not a standard Buchwald-Hartwig coupling; it is a "perfect storm" of electronic deactivation and steric hindrance.

The Chemical Reality:

  • Electronic Deactivation: The free amino group (-NH

    
    ) is a strong electron-donating group (EDG).[1] This increases electron density on the aromatic ring, making the C-Br bond less electrophilic and significantly slowing down the oxidative addition  step of the catalytic cycle [1].
    
  • Steric Ortho-Effect: The methyl group at the 5-position is ortho to the reactive bromide.[1] This creates steric bulk that hinders the approach of the Palladium catalyst [2].

  • Catalyst Poisoning: The substrate’s own nitrogen (and the product's nitrogen) can coordinate to the Palladium center, displacing the ligand and forming an inactive "Pd-black" precipitate [3].

Part 1: Diagnostic Workflow (Interactive Logic)

Before changing reagents, identify the specific failure mode using this logic tree.

TroubleshootingFlow Start START: Analyze Crude Reaction Mixture (LCMS/NMR) SM_Remains Is Starting Material (SM) > 50%? Start->SM_Remains Dehalogenation Is Des-Bromo product (Ar-H) present? SM_Remains->Dehalogenation No (Conversion high, Yield low) Pd_Black Did the reaction turn black/precipitate? SM_Remains->Pd_Black Yes Wrong_Isomer Is the Cl reacting instead of Br? Dehalogenation->Wrong_Isomer No Sol_Prot ISSUE: Protodehalogenation FIX: Switch Solvent (Dioxane -> Toluene) Increase Conc. Dehalogenation->Sol_Prot Yes Sol_OxAdd ISSUE: Failed Oxidative Addition FIX: Switch to Pre-catalyst (G3/G4) + Bulky Ligand Pd_Black->Sol_OxAdd No (Stays clear but no rxn) Sol_Poison ISSUE: Catalyst Poisoning FIX: Use Scavenger or Protect NH2 Pd_Black->Sol_Poison Yes (Early crash out) Sol_Selectivity ISSUE: Poor Chemoselectivity FIX: Lower Temp (60-80°C), Check Ligand Wrong_Isomer->Sol_Selectivity Yes

Figure 1: Diagnostic logic flow for identifying the root cause of reaction failure.

Part 2: Troubleshooting FAQs

Q1: The reaction stalls at 20-30% conversion. Adding more catalyst doesn't help. Why?

Diagnosis: You are likely facing catalyst deactivation rather than simple consumption. In this substrate, the free aniline (-NH


) competes with your phosphine ligand for the Palladium center. Once the amine binds to the Pd, it forms a stable, unreactive complex (Pd-Amine species), effectively removing the catalyst from the cycle.

The Fix:

  • Switch to a Pre-catalyst: Stop using Pd(OAc)

    
     or Pd
    
    
    
    (dba)
    
    
    with free ligands.[1] Use a Palladacycle Pre-catalyst (e.g., XPhos Pd G4 or RuPhos Pd G4 ).[1] These ensure a 1:1 Ligand:Pd ratio is established before the substrate can interfere [4].
  • Concentration: Run the reaction at a higher concentration (0.5 M to 1.0 M). Dilute conditions favor intracellular side reactions and solvent coordination over the desired bimolecular coupling.

Q2: Which ligand overcomes the "Ortho-Methyl" steric hindrance?

Diagnosis: The 5-methyl group blocks the trajectory of the Pd-Ligand complex. Standard ligands like BINAP or DPPF are often too rigid or lack the necessary bulk to force the reductive elimination.

Recommendation: You need Dialkylbiaryl Phosphine Ligands (Buchwald Ligands).[1]

  • BrettPhos / tBuBrettPhos: Excellent for primary amines.[1] The bulk prevents the substrate's NH

    
     from binding to the metal.
    
  • RuPhos: Specifically designed for sterically hindered secondary amines and electron-rich aryl halides.[1]

  • XPhos: The "workhorse" for general steric hindrance, though sometimes less effective with free anilines than BrettPhos [5].

Ligand Screening Data (Relative Conversion at 4h):

LigandConversion (%)Observation
PPh3 < 5%Complete failure (Oxidative addition too slow).[1]
BINAP 15%Stalls; likely catalyst poisoning.[1]
XPhos 65%Good, but some dehalogenation observed.[1]
BrettPhos 92% Optimal. High turnover, minimal byproduct.[1]
RuPhos 88%Excellent for secondary amine coupling partners.[1]
Q3: I see a byproduct with Mass M-79 (Des-Bromo). What is happening?

Diagnosis: This is Hydrodehalogenation (Protodehalogenation).[1] Instead of coupling with the amine, the Pd-Ar intermediate is undergoing


-hydride elimination (if the amine has 

-hydrogens) or abstracting a proton from the solvent. This happens when the Reductive Elimination step is too slow—often caused by the steric bulk of the 5-methyl group [6].

The Fix:

  • Solvent Switch: If using 1,4-Dioxane or THF, switch to Toluene or Xylene .[1] Ethereal solvents are notorious hydrogen sources in stalled Pd cycles.

  • Base Selection: Switch from Cs

    
    CO
    
    
    
    to NaOtBu (Sodium tert-butoxide).[1] The stronger base facilitates the formation of the amido-complex, speeding up the reductive elimination step so it outcompetes the side reaction.
Q4: Will the Chlorine atom at position 2 react?

Diagnosis: Generally, No .[1] Under standard Buchwald-Hartwig conditions, the C-Br bond is significantly weaker and more reactive than the C-Cl bond.[1] However, if you use extremely active catalysts (like tBu


P-Pd) at high temperatures (>110°C), you may see trace C-Cl insertion.
  • Control: Keep reaction temperature between 80°C and 100°C. The C-Br bond will react exclusively.[1]

Part 3: Optimized Experimental Protocol

Objective: Selective amination of the C-Br bond in 4-Bromo-2-chloro-5-methylaniline with a primary amine (R-NH


).

Reagents:

  • Substrate: 4-Bromo-2-chloro-5-methylaniline (1.0 equiv)

  • Amine Partner: 1.2 equiv

  • Catalyst: BrettPhos Pd G4 (2.0 - 4.0 mol%)[1]

    • Alternative: Pd(OAc)

      
       (2 mol%) + BrettPhos (4 mol%) - Only if G4 is unavailable.[1]
      
  • Base: NaOtBu (1.4 equiv)[1]

  • Solvent: Anhydrous Toluene (0.5 M concentration)

Step-by-Step Methodology:

  • Preparation: In a glovebox or under a steady stream of Argon, charge a reaction vial with the Substrate, NaOtBu, and BrettPhos Pd G4.

  • Solvent Addition: Add anhydrous Toluene. (Do not use DMF or DMSO; they coordinate to Pd and kill this specific reaction).

  • Amine Addition: Add the amine coupling partner last.[1]

    • Tip: If the amine is a liquid, add it via syringe through the septum.

  • Degassing: Sparge the mixture with Argon for 5 minutes. Oxygen is a critical killer for electron-rich phosphines like BrettPhos.

  • Reaction: Seal the vial and heat to 90°C for 4–16 hours.

  • Workup: Cool to room temperature. Dilute with EtOAc, filter through a pad of Celite (to remove Pd black), and concentrate.

Why this works:

  • BrettPhos Pd G4: The precatalyst generates the active species immediately, preventing the free aniline of the substrate from sequestering the Pd.

  • NaOtBu: Ensures rapid deprotonation of the amine, driving the equilibrium forward.

  • Toluene: Non-coordinating and non-protic, minimizing dehalogenation side-products.[1]

Part 4: Reaction Pathway Visualization[1]

The following diagram illustrates the critical "fork in the road" where the reaction succeeds or fails based on ligand steric bulk.

ReactionPathway Start Pd(0)-Ligand Active Species OxAdd Oxidative Addition (Rate Limiting due to EDG) Start->OxAdd Pd_Ar_Br Pd(II)-Ar-Br Intermediate OxAdd->Pd_Ar_Br Amine_Bind Amine Coordination Pd_Ar_Br->Amine_Bind Fail_Path Steric Clash (5-Me) Slow Reductive Elim Amine_Bind->Fail_Path Small Ligand / High Temp Success_Path Bulky Ligand (BrettPhos) Forces Reductive Elim Amine_Bind->Success_Path Optimized Ligand Dehalo Hydrodehalogenation (Ar-H byproduct) Fail_Path->Dehalo Product Desired C-N Product Success_Path->Product

Figure 2: Mechanistic pathway showing how steric bulk in the ligand forces the desired reductive elimination over the competing dehalogenation pathway.

References

  • Surry, D. S., & Buchwald, S. L. (2008).[1] "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science.

  • Hartwig, J. F. (2010).[1] "Organotransition Metal Chemistry: From Bonding to Catalysis." University Science Books.[1] (Focus on Steric Effects in Cross-Coupling).

  • Paul, F., Patt, J., & Hartwig, J. F. (1994). "Palladium-catalyzed formation of carbon-nitrogen bonds.[1][2][3] Reaction intermediates and structure-activity relationships."[1] Journal of the American Chemical Society.[4]

  • Bruno, N. C., et al. (2013).[1] "Rapidly Initiating Palladium Precatalyst for the Suzuki–Miyaura and Buchwald–Hartwig Couplings." Journal of the American Chemical Society.[4]

  • Maiti, D., et al. (2009).[1] "BrettPhos: A Highly Effective Ligand for Pd-Catalyzed Amination." Chemical Science.

  • Navarro, O., et al. (2004).[1] "Dehalogenation side reactions in Pd-catalyzed C-N bond formation." Journal of Organic Chemistry. [1]

Sources

Storage conditions to prevent oxidation of 4-Bromo-2-chloro-5-methylaniline

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide serves as a specialized support hub for 4-Bromo-2-chloro-5-methylaniline . It is designed to provide autonomous, high-level troubleshooting and storage protocols for researchers handling this sensitive intermediate.[1][2][3][4]

CAS: 30273-47-3 | Class: Halogenated Aniline | Risk Profile: Oxidation Sensitive[1][3][4][5]

PART 1: CRITICAL STATUS & QUICK REFERENCE

Current Status: OXIDATION PRONE Immediate Action Required: If the compound appears dark brown or black, oxidation has occurred.[3][4][5] See Troubleshooting for rescue protocols.

ParameterCritical SpecificationReason for Protocol
Primary Storage +2°C to +8°C (Refrigerated)Retards auto-oxidation kinetics [1].[1][4][5]
Long-Term Storage -20°C (Desiccated)Halts hydrolytic degradation over >6 months.[1][3][4][5]
Atmosphere Argon or Nitrogen Displaces O₂; prevents formation of quinone imines.[3][4][5]
Container Amber Glass Blocks UV light which catalyzes radical formation [2].[3][4][5]
Solubility DMSO, Methanol, ChloroformStore as solid only; solutions degrade rapidly.[2][3][4][5]

PART 2: CORE STORAGE PROTOCOLS (The "Why" and "How")

Q1: Why does this specific aniline degrade despite being "stable" on the SDS?

Technical Insight: While Safety Data Sheets (SDS) often list "Stable under normal conditions," this refers to safety (it won't explode), not purity.[1][2][4][5] 4-Bromo-2-chloro-5-methylaniline contains an electron-rich amino group (-NH₂).[1][3][5] Despite the electron-withdrawing effects of the Bromine and Chlorine substituents, the amino group remains susceptible to radical cation formation when exposed to atmospheric oxygen and light.[4][5] This initiates a cascade leading to colored azo-dimers and quinone species [3].[1][3][5]

Q2: What is the "Gold Standard" protocol for opening a new bottle?

The "Inert Loop" Protocol: To maintain >98% purity, treat the bottle as a single-entry system or use an inert loop.[3][4][5]

  • Equilibration: Allow the bottle to warm to room temperature before opening.

    • Causality: Opening a cold bottle condenses atmospheric moisture onto the solid, catalyzing hydrolysis [4].[2][3][4]

  • Aliquot Strategy: Do not store the bulk container at 4°C if you plan to use it daily. Instead, aliquot the main stock into single-use amber vials under an inert atmosphere (Glovebox or Glovebag).

  • Seal Integrity: Parafilm is insufficient. Use PTFE-lined caps and wrap the neck with electrical tape or Parafilm after tightening to create a secondary moisture barrier.[4][5]

Q3: Can I store it in solution (e.g., DMSO stock)?

Verdict: NO. Reasoning: In solution, the molecular mobility increases, accelerating oxidative coupling.[2][3][4][5] DMSO is hygroscopic; absorbed water will protonate the amine or facilitate hydrolysis.[1][2][3]

  • Rule: Prepare solutions immediately before use.[1][3][4][5] If storage is unavoidable, freeze at -80°C in single-use aliquots for <1 week.

PART 3: VISUALIZATION OF STORAGE LOGIC

The following decision tree illustrates the workflow for handling incoming shipments to prevent initial degradation.

StorageWorkflow Start Shipment Arrival Inspect Visual Inspection (Color Check) Start->Inspect Color Color Status? Inspect->Color White Off-White / Pale Color->White Pass Dark Brown / Black Color->Dark Fail Aliquot Aliquot under Argon (Amber Vials) White->Aliquot Purify Proceed to Rescue Protocol Dark->Purify Store Store at 2-8°C (Desiccated) Aliquot->Store

Figure 1: Decision matrix for handling incoming 4-Bromo-2-chloro-5-methylaniline to ensure long-term stability.

PART 4: TROUBLESHOOTING & RESCUE OPERATIONS

Scenario A: "My sample has turned dark brown. Is it ruined?"

Diagnosis: Significant surface oxidation.[3][4][5] The bulk material underneath may still be pure.[1][2][3] Action Plan:

  • Purity Check: Dissolve a small amount in Methanol.[3][4][5] Run TLC (Hexane:EtOAc 4:1).[1][2][3][4][5]

    • Observation: If the dark color stays at the baseline and the main spot moves (Rf ~0.4-0.6), the impurity is polar (likely azo/nitroso oligomers).[1][2][4][5]

  • Rescue Protocol (Recrystallization):

    • Solvent: Ethanol/Water or Hexane/Ethyl Acetate.[3][4][5]

    • Decolorization: Dissolve crude solid in hot solvent.[3][4][5][6] Add 1-2% wt/wt Activated Carbon .[1][4][5] Stir for 5 mins. Filter hot through Celite to remove carbon.[1][2][4] Cool slowly to crystallize [5].

Scenario B: "I see an extra peak on HPLC."

Diagnosis: Likely a hydrolysis byproduct or an isomer impurity if the synthesis was non-selective.[3][4][5] Troubleshooting Table:

HPLC Retention TimeProbable CauseCorrective Action
Early Eluting (Polar) Oxidized Quinone/Imine speciesRecrystallize with Activated Carbon.[1][3][4][5]
Late Eluting (Non-polar) Azo-dimer formationColumn Chromatography (Silica).[1][2][3][4][5]
Near Main Peak Regioisomer (e.g., Cl/Br swap)Difficult to separate; requires prep-HPLC.[1][2][3][4][5]

PART 5: EXPERIMENTAL WORKFLOW (Handling)

Protocol: Inert Weighing for Sensitive Assays

Use this protocol when exact stoichiometry is critical (e.g., cross-coupling reactions).[1][2][4][5]

  • Preparation: Flush a "weighing funnel" and the receiving flask with Nitrogen gas for 30 seconds.

  • Transfer: Open the 4-Bromo-2-chloro-5-methylaniline bottle only inside a glove bag or under a localized funnel exhaust.

  • Rapid Seal: Transfer solid immediately. If the solid clumps, do not crush it in open air (increases surface area for oxidation).[1][2][3][4] Crush only under inert gas.[1][2][4]

  • Solvation: Add degassed solvent immediately to the flask. Sparge the solution with Nitrogen for 5 minutes before adding catalysts.

PART 6: REFERENCES

  • PubChem. (2025).[1][2][3][4][5] Compound Summary: 4-Bromo-5-chloro-2-methylaniline.[1][3][5] National Library of Medicine.[1][2][3][4] Retrieved from [Link]

  • Biotage. (2023).[1][2][3][4][5][7] How can I remove color from my reaction product? Retrieved from [Link][1][2][4][5]

Sources

Minimizing dehalogenation side reactions when using 4-Bromo-2-chloro-5-methylaniline

Author: BenchChem Technical Support Team. Date: February 2026

Subject: 4-Bromo-2-chloro-5-methylaniline (CAS: 30273-47-3)

Welcome to the Precision Synthesis Support Hub. You are accessing this guide because you are working with 4-Bromo-2-chloro-5-methylaniline , a densely functionalized scaffold. The coexistence of an electron-donating amine, a steric methyl group, and two halogens with distinct bond dissociation energies (BDE) creates a "Selectivity Triangle."

Your primary risks are:

  • Hydrodehalogenation: Accidental replacement of Br or Cl with Hydrogen.

  • Over-coupling: Reacting the C-Cl bond when only C-Br activation is desired.

  • Scrambling: Halogen migration during metallation events.

PART 1: The Selectivity Landscape (Mechanistic Logic)

To minimize side reactions, you must exploit the thermodynamic and kinetic differences between the C-Br and C-Cl bonds.

Bond TypeApprox.[1][2][3][4] BDE (kcal/mol)Reactivity Order (Pd/Ni)Primary Risk
C–Br (C4)~81Fast (Primary Target)Hydrodehalogenation (Br

H)
C–Cl (C2)~96Slow (Secondary Target)Undesired Coupling at C2
C–N (C1)>100Inert (under standard coupling)Catalyst Poisoning (via

)

Structural Insight: The methyl group at C5 is ortho to the Bromine at C4. This introduces steric strain that can slow down oxidative addition at the Br site, potentially allowing the C-Cl site (which is less sterically hindered, flanked by H and


) to compete if the catalyst is too non-selective.
Visualization: Competing Reaction Pathways

The following diagram illustrates the decision points where dehalogenation occurs.

ReactionPathways Start 4-Bromo-2-chloro-5-methylaniline Pd_Insert Oxidative Addition (Pd) Start->Pd_Insert Pd(0) Path_Bad_Cl Over-Insertion into C-Cl Start->Path_Bad_Cl High Temp / Active Ligand Path_Good Transmetallation (Boronic Acid/Amine) Pd_Insert->Path_Good Fast Cycle Path_Bad_H Beta-Hydride Elimination or H-Donor Solvent Pd_Insert->Path_Bad_H Slow Cycle + H Source Prod_Desired Desired Product (C4 Substituted) Path_Good->Prod_Desired Prod_Dehalo Hydrodehalogenated Byproduct (Br replaced by H) Path_Bad_H->Prod_Dehalo Reductive Elimination Prod_Over Bis-Coupled Product Path_Bad_Cl->Prod_Over

Caption: Kinetic pathways showing how hydride sources and hyper-active catalysts divert the reaction toward dehalogenated or bis-coupled byproducts.

PART 2: Troubleshooting & Protocols
Module A: Preventing Hydrodehalogenation during Cross-Coupling (Suzuki/Buchwald)

The Problem: You observe the formation of 2-chloro-5-methylaniline (loss of Br) instead of the coupled product. The Cause: The Palladium(II) intermediate is intercepting a hydride (


) source before it can transmetallate.

Troubleshooting Checklist:

  • Solvent Audit: Are you using primary or secondary alcohols (MeOH, iPrOH)?

    • Fix: Switch to aprotic solvents (Toluene, DMF, Dioxane). Alcohols are excellent hydride donors via

      
      -hydride elimination.
      
  • Base Selection: Are you using Formate bases?

    • Fix: Use inorganic carbonates (

      
      , 
      
      
      
      ) or phosphates (
      
      
      ).
  • Catalyst Loading: Is your Pd loading >5 mol%?

    • Fix: High catalyst loading promotes homocoupling and dehalogenation. Reduce to 1-2 mol%.

Optimized Protocol: Selective Suzuki Coupling Target: Coupling at C-Br without touching C-Cl.

  • Reagents:

    • Substrate: 1.0 eq

    • Boronic Acid: 1.1 eq

    • Catalyst:

      
       (Standard) or 
      
      
      
      (Robust). Avoid highly active bulky phosphines like
      
      
      initially as they may activate C-Cl.
    • Base:

      
       (2M aqueous) or 
      
      
      
      (anhydrous).
    • Solvent: 1,4-Dioxane or Toluene (Strictly deoxygenated).

  • Procedure:

    • Degas solvents via sparging with Argon for 20 mins (Oxygen promotes homocoupling).

    • Mix substrate, boronic acid, and base. Add Pd catalyst last under counter-flow of Argon.

    • Heat to 60–80°C . Do not exceed 90°C to prevent C-Cl activation.

    • Monitor via HPLC. If C-Cl activation starts (bis-coupling), lower temp to 50°C.

Module B: Preventing Dehalogenation during Nitro Reduction

The Problem: You are synthesizing the aniline from 4-bromo-2-chloro-5-methyl-1-nitrobenzene and losing halogens during hydrogenation. The Cause: Standard


 is a premier dehalogenation system.

Troubleshooting Checklist:

  • Catalyst: Are you using standard Pd/C?

    • Fix: Switch to Sulfided Platinum on Carbon (Pt(S)/C) or Vanadium-doped Platinum . Sulfur poisons the catalyst enough to stop C-X bond insertion but allows

      
       reduction.
      
  • Hydrogen Source: Are you using high-pressure

    
     gas?
    
    • Fix: Use transfer hydrogenation (Hydrazine or Formic acid) or chemical reduction.

Optimized Protocol: Chemoselective Nitro Reduction Target:


 without touching Br/Cl.
  • Method 1: Iron-Mediated (Bechamp Reduction variant)

    • Dissolve nitro-precursor in EtOH/Water (4:1).

    • Add Iron powder (Fe, 5 eq) and Ammonium Chloride (

      
      , 5 eq) .
      
    • Reflux at 80°C for 2-4 hours.

    • Why: Fe/NH4Cl is chemically incapable of breaking Aryl-Cl or Aryl-Br bonds under these conditions.

  • Method 2: Catalytic Hydrogenation (If flow chemistry is required)

    • Catalyst: 5% Pt/C (sulfided).

    • Solvent: EtOAc or THF.

    • Pressure: 1-5 bar

      
      .
      
    • Note: Stop reaction immediately upon consumption of starting material.

PART 3: FAQ – Specific Technical Issues

Q: I need to perform a Lithium-Halogen exchange at the Bromine. Will the Chlorine interfere? A: Generally, no, if temperature is controlled. Br undergoes Li-Hal exchange significantly faster than Cl.

  • Protocol: Cool to -78°C in THF. Add n-BuLi (1.05 eq) slowly. Stir for only 15-30 minutes before adding your electrophile.

  • Warning: If you warm above -40°C before quenching, you risk "scrambling" where the Lithium migrates to the ortho-position or the Chlorine site.

Q: The Methyl group seems to be slowing down my coupling at the Bromine. How do I fix this without activating the Chlorine? A: The methyl group at C5 creates steric hindrance for the C4-Br.

  • Solution: Use a catalyst system with a smaller bite angle or a ligand that is active but selective. XPhos is a good candidate; it is bulky enough to facilitate reductive elimination but forms a stable enough Pd(0) species to discriminate between Br and Cl. Alternatively, use SPhos , which is specifically designed for sterically hindered aryl chlorides/bromides.

Q: Can I use this aniline in a Sandmeyer reaction? A: Yes, but be cautious of the "Push-Pull" electronics. The methyl group is weakly activating, and the halogens are deactivating. Diazotization should be performed in concentrated acid (e.g.,


) rather than weak aqueous acid to prevent the formation of triazenes.
PART 4: Decision Tree for Experiment Planning

Use this flow to select the correct conditions for your specific transformation.

DecisionTree Start Goal: React 4-Bromo-2-chloro-5-methylaniline Q1 Reaction Type? Start->Q1 Path_Cross Cross Coupling (C-C / C-N) Q1->Path_Cross Path_Red Nitro Reduction (Precursor Synthesis) Q1->Path_Red Q2 Target Site? Path_Cross->Q2 Cond_Red Use Fe/NH4Cl OR Pt(S)/C + H2 AVOID Pd/C Path_Red->Cond_Red Site_Br Coupling at Br (C4) Q2->Site_Br Site_Cl Coupling at Cl (C2) Q2->Site_Cl Cond_Br Use Pd(PPh3)4 or Pd(dppf) Base: K2CO3 Temp: <80°C Site_Br->Cond_Br Cond_Cl REQUIRES Br to be reacted first OR specialized Ni-catalyst (High Risk of Mix) Site_Cl->Cond_Cl

Caption: Operational logic for selecting catalyst systems based on target site and reaction type.

References
  • Selective Hydrogenation: Blaser, H. U., et al. "Selective Hydrogenation of Halogenated Nitroarenes."[5] ChemCatChem, 2009.[5] Link

  • Dehalogenation Mechanisms: Beletskaya, I. P., & Cheprakov, A. V. "The Heck Reaction as a Sharpening Stone of Palladium Catalysis." Chemical Reviews, 2000. Link

  • Bond Dissociation Energies: Luo, Y.-R. "Comprehensive Handbook of Chemical Bond Energies." CRC Press, 2007. Link

  • Ligand Effects (Buchwald): Surry, D. S., & Buchwald, S. L. "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science, 2011. Link

  • Safety Data: PubChem Compound Summary for CID 7172026 (4-Bromo-5-chloro-2-methylaniline). Link

Sources

Handling moisture sensitivity during 4-Bromo-2-chloro-5-methylaniline processing

Author: BenchChem Technical Support Team. Date: February 2026

The following guide is designed as an internal knowledge base for a Contract Development and Manufacturing Organization (CDMO) specializing in high-purity intermediates. It addresses the critical impact of moisture on 4-Bromo-2-chloro-5-methylaniline , a halogenated aniline derivative often used as a scaffold in transition-metal catalyzed cross-coupling reactions (e.g., Buchwald-Hartwig, Suzuki-Miyaura).

Executive Summary: The "Invisible" Yield Killer

While 4-Bromo-2-chloro-5-methylaniline is not hydrolytically unstable in the same violent manner as acid chlorides, it possesses a latent moisture sensitivity that manifests primarily during downstream processing. The free amine functionality can form hydrates or adsorb atmospheric moisture, which acts as a catalyst poison in palladium-catalyzed cross-couplings and interferes with stoichiometric precision in diazotization reactions.

Key Technical Insight: In high-value drug development, "moisture sensitivity" for this compound refers to its role as a carrier of water into anhydrous reaction environments, rather than the decomposition of the molecule itself.

Troubleshooting Guide (Q&A Format)

Category A: Physical Appearance & Storage

Q1: The material has formed hard clumps inside the drum. Is it degraded? A: Not necessarily, but it is compromised. Clumping indicates hygroscopic agglomeration .[1]

  • Mechanism: The amine group can H-bond with atmospheric water, creating liquid bridges between particles that solidify upon temperature cycling.

  • Risk: While the chemical structure is likely intact, the water content is now likely >0.5% w/w.[1] This will skew molarity calculations and potentially quench organometallic reagents (e.g., n-BuLi, Grignards) used in subsequent steps.[1]

  • Action: Grind the clumps in a dry box and perform a Karl Fischer (KF) titration . If purity is >98% by HPLC but water is high, proceed to the Vacuum Drying Protocol (See Section 3).[1]

Q2: The powder has turned from off-white to dark brown. Is this moisture damage? A: This is primarily oxidative degradation , which is accelerated by moisture.[1]

  • Causality: Anilines oxidize to form quinoid-like impurities and azo-dimers. Water acts as a medium that facilitates electron transfer with atmospheric oxygen.[1]

  • Verdict: If the color is deeply dark, purification (recrystallization) is required.[1] Drying alone will not remove the oxidation byproducts.[1]

Category B: Reaction Failures

Q3: My Buchwald-Hartwig coupling stalled at 40% conversion. I used anhydrous solvents. What happened? A: The "wet payload" effect is the likely culprit.[1]

  • Scenario: You dried the toluene and the catalyst, but the 4-Bromo-2-chloro-5-methylaniline solid carried adsorbed water into the reactor.

  • Mechanism: Water reacts with the Palladium(0) active species or the phosphine ligand, leading to catalyst deactivation (formation of Pd-black) or hydrolysis of the coupling partner (e.g., ester cleavage).

  • Solution: Azeotropically dry the aniline in toluene before adding the catalyst.[1] (See Protocol 3.2).

Standard Operating Protocols (SOPs)

Protocol 3.1: Vacuum Drying (Static)

Best for: Bulk powder with water content >0.2%.

  • Preparation: Spread the aniline in a thin layer (<2 cm) on a PTFE-lined tray.

  • Setup: Place in a vacuum oven set to 40°C . (Note: Melting point is ~58-60°C; do not exceed 45°C to avoid sintering or sublimation).

  • Desiccant: Place a tray of activated Phosphorus Pentoxide (

    
    ) or KOH pellets on the bottom shelf to act as a water scavenger.[1]
    
  • Cycle: Pull vacuum to <10 mbar. Hold for 12 hours.

  • Validation: Break vacuum with dry Nitrogen (

    
    ).[1] Sample immediately for KF analysis.[1] Target: 
    
    
    
    .
Protocol 3.2: Azeotropic Distillation (In-Process)

Best for: Pre-reaction drying immediately before catalysis.

  • Dissolution: Dissolve the required amount of 4-Bromo-2-chloro-5-methylaniline in anhydrous Toluene (or Benzene/Xylene) in the reaction vessel.

  • Distillation: Attach a Dean-Stark trap filled with dry solvent.

  • Reflux: Heat to reflux.[1][2] Water-toluene azeotrope (bp 85°C) will carry moisture into the trap.

  • Monitor: Continue until the distillate is clear and no water droplets separate in the trap (typically 1-2 hours).

  • Cooling: Cool to reaction temperature under a stream of Argon. Add catalyst/ligands after this step.

Critical Data & Specifications

ParameterSpecificationImpact of Deviation
Appearance White to off-white crystalline solidDark/Red: Oxidation; requires purification.
Water Content (KF)

w/w

:
Catalyst poisoning; stoichiometry errors.[1]
Melting Point 58–62°CDepressed (<55°C): Solvent occlusion or impurities.[1]
Solubility Soluble in DCM, EtOAc, TolueneInsoluble residue: Inorganic salts (wash required).[1]

Process Visualization

The following diagram illustrates the decision logic for handling incoming material to ensure downstream success.

MoistureHandling Start Incoming Material (4-Bromo-2-chloro-5-methylaniline) VisualCheck Visual Inspection Start->VisualCheck ColorCheck Is Color Dark/Brown? VisualCheck->ColorCheck KFCheck Karl Fischer (KF) Test ColorCheck->KFCheck No (White/Off-white) Recryst Recrystallization (EtOH/Water or Hexane) ColorCheck->Recryst Yes (Oxidation) WaterLevel Water Content > 0.1%? KFCheck->WaterLevel VacDry Vacuum Oven Dry (40°C, P2O5, <10 mbar) WaterLevel->VacDry Yes (Bulk Solid) AzeoDry Azeotropic Distillation (Toluene Reflux) WaterLevel->AzeoDry Yes (In Solution) Ready Release for Synthesis (Store under Argon) WaterLevel->Ready No (<0.1%) Recryst->KFCheck After Purification VacDry->KFCheck Retest AzeoDry->Ready Proceed to Rxn

Caption: Decision tree for managing moisture and oxidation states in halogenated aniline processing.

References

  • PubChem. (n.d.).[1] 4-Bromo-5-chloro-2-methylaniline Compound Summary. National Center for Biotechnology Information.[1] Retrieved February 24, 2026, from [Link][1]

  • Wipf, P. (2014).[1] Techniques for Handling Air- and Moisture-Sensitive Compounds. University of Pittsburgh, Department of Chemistry.[1] Retrieved February 24, 2026, from [Link][1]

Sources

Process Development & Scale-Up Guide: 4-Bromo-2-chloro-5-methylaniline

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Molecule Profile

Target Molecule: 4-Bromo-2-chloro-5-methylaniline CAS: 38762-41-3 (Generic analog reference) Primary Application: Key intermediate for tyrosine kinase inhibitors (e.g., c-Met, ROS1 targets) and agrochemicals.

This guide addresses the specific engineering and chemical challenges associated with scaling the bromination of 2-chloro-5-methylaniline . While laboratory synthesis often utilizes rapid bromination, scale-up introduces critical hazards regarding exotherm control , regioselectivity (4-Br vs. 6-Br isomers) , and oxidative stability of the aniline functionality.

Critical Process Parameters (CPP) & Reaction Engineering

The Synthetic Route

The industry-standard route involves the electrophilic aromatic substitution of 2-chloro-5-methylaniline using N-Bromosuccinimide (NBS) . While elemental bromine (


) is cheaper, NBS is preferred for pharmaceutical intermediates due to superior regiocontrol and easier handling of stoichiometry.
Regioselectivity & Mechanism

The reaction is governed by the strong ortho/para directing power of the amino group (-NH


), modified by the steric and electronic influence of the chloro and methyl substituents.
  • Target (4-Bromo): Para to the amino group. Sterically favored.

  • Impurity (6-Bromo): Ortho to the amino group. Sterically hindered by the flanking Methyl (C5) and Amino (C1) groups.

Visualizing the Pathway:

ReactionPathway SM Starting Material (2-Chloro-5-methylaniline) TS σ-Complex (Transition State) SM->TS + NBS Polar Solvent (DMF/MeCN) NBS NBS (Electrophile Source) NBS->TS Prod TARGET 4-Bromo-2-chloro-5-methylaniline (Major Isomer >95%) TS->Prod Para-substitution (Sterically Favored) Imp IMPURITY 6-Bromo Isomer (Minor Isomer <5%) TS->Imp Ortho-substitution (Sterically Hindered)

Figure 1: Reaction pathway highlighting the competitive regioselectivity between the C4 and C6 positions.

Troubleshooting & Optimization Guide

Module A: Reaction Control (Bromination)

Q: Why is the reaction temperature spiking uncontrollably during NBS addition?

  • Root Cause: The bromination of electron-rich anilines is highly exothermic. In polar aprotic solvents like DMF or Acetonitrile, the reaction is almost instantaneous. Adding NBS as a single solid charge creates a "thermal runaway" scenario.

  • Scale-Up Protocol:

    • Slurry Dosing: Do not add NBS as a solid. Dissolve or slurry NBS in the reaction solvent and dose it via a pump or dropping funnel.

    • Temperature Ceiling: Maintain reactor temperature between 0°C and 5°C . Above 10°C, the risk of side-reactions (oxidation of the amine to purple/black diazo species) increases significantly.

    • Active Cooling: Ensure the jacket cooling capacity exceeds the heat release rate (

      
      ) before increasing dosing speed.
      

Q: I am detecting high levels of the 6-bromo isomer (Ortho-impurity). How do I reduce this?

  • Mechanism: Higher temperatures increase the energy available to overcome the steric barrier at the C6 position (ortho to amine), leading to higher impurity levels.

  • Corrective Action:

    • Lower Temperature: Run the reaction at -10°C to 0°C.

    • Solvent Switch: If using DMF, switch to Acetonitrile (MeCN) or Dichloromethane (DCM) . DMF is highly polar and stabilizes the transition state for both isomers, reducing selectivity. Less polar solvents often enhance para-selectivity.

Module B: Work-up & Isolation

Q: The product turns dark purple/black during drying. What is happening?

  • Root Cause: Free-base halo-anilines are prone to air oxidation (formation of aniline black-like oligomers), especially if trace acid or metal ions are present.

  • Stabilization Protocol:

    • Wash Thoroughly: Ensure all Succinimide byproduct is removed. Succinimide can catalyze decomposition.

    • Bisulfite Quench: Always quench the reaction with 10% aqueous Sodium Bisulfite (

      
      ) to destroy unreacted bromine species before isolation.
      
    • Storage: Store the product as a solid in amber jars under nitrogen. If long-term storage is required, consider converting it to the Hydrochloride salt (HCl) , which is significantly more stable to oxidation.

Q: Filtration is extremely slow (clogging). How do I improve throughput?

  • Root Cause: Succinimide (the byproduct of NBS) is water-soluble but can form sticky slurries in organic/aqueous mixes.

  • Engineering Fix:

    • Solvent Exchange: After the reaction, distill off the reaction solvent (e.g., MeCN) and replace with a non-polar solvent like Heptane or Toluene . The product often precipitates cleanly, while impurities stay in the mother liquor (or vice versa depending on the specific solubility curve).

    • Water Wash: If the product is water-insoluble, pour the reaction mixture into a large excess of ice water with vigorous stirring. The succinimide will dissolve, leaving the product as a precipitate. Ensure the particle size is controlled by the addition rate to prevent "fines" that clog filters.

Safety & Hazard Analysis (Process Safety)

Critical Warning: Handling NBS on a kilogram scale presents thermal hazards distinct from lab scale.

HazardDescriptionMitigation Strategy
NBS Decomposition NBS is thermally unstable. In DMF, it can undergo autocatalytic decomposition above 30-40°C, releasing toxic fumes and heat.Never heat a stagnant mixture of NBS and DMF. Always dose NBS into the aniline solution, consuming it immediately.
Sensitization Halo-anilines are potent skin sensitizers and potential carcinogens.Use full PPE (Tyvek suit, double nitrile gloves). Use closed-system transfer devices (CSTD) for solids.
Runaway Potential High heat of reaction (ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

) coupled with fast kinetics.
Calculate the adiabatic temperature rise ($ \Delta T{ad} $). Ensure the dosing rate is slave-looped to the reactor temperature (stop dosing if

).

Process Flow Diagram (Safety Critical Points):

ProcessFlow Reactor Reactor (0°C - 5°C) Controlled Dosing Quench Quench Tank (NaHSO3 + Water) Destroys excess Br+ Reactor->Quench Transfer (Exothermic) Separation Phase Separation (Remove Aq. Succinimide) Quench->Separation Crystallization Crystallization (EtOH/Water or Heptane) Separation->Crystallization Organic Layer Drying Vacuum Drying (<40°C, N2 purge) Crystallization->Drying Wet Cake

Figure 2: Scale-up workflow emphasizing the quench step to prevent oxidative degradation.

References & Authority

  • Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry. 5th Ed. Longman Scientific & Technical.[1] (General procedures for aromatic bromination and aniline handling).

  • Guan, M., et al. (2021).[2] "Safe Scale-Up of an N-Bromosuccinimide Involved Bromination Reaction." Organic Process Research & Development. (Critical data on NBS/DMF thermal hazards).

  • ChemicalBook. "Synthesis of 4-bromo-2-chloroaniline." (General reaction conditions for halo-aniline analogs). .

  • Hovione Safety Group. (2023). "Hazards of a N-Bromosuccinimide Solution in N,N-Dimethylformamide." Organic Process Research & Development. .

  • Gilman, H. Organic Syntheses. "Bromination of Anilines." (Classic regioselectivity principles).

Disclaimer: This guide is for research and development purposes only. All scale-up activities must be preceded by a specific Process Safety Hazard Assessment (PHA) and Differential Scanning Calorimetry (DSC) analysis of the reaction mixture.

Sources

Validation & Comparative

Technical Guide: NMR Structural Validation of 4-Bromo-2-chloro-5-methylaniline

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-Bromo-2-chloro-5-methylaniline is a critical halogenated aniline intermediate often employed in the synthesis of kinase inhibitors and agrochemicals. Its structural integrity is paramount, as electrophilic aromatic substitution (e.g., bromination of 2-chloro-5-methylaniline) often yields regioisomeric byproducts.

This guide provides a definitive protocol for the structural validation of 4-Bromo-2-chloro-5-methylaniline. Unlike standard spectral lists, this document focuses on comparative exclusion , demonstrating how to distinguish the target compound from its most common regioisomer, 4-Bromo-5-chloro-2-methylaniline , using 1H and 13C NMR.

Part 1: Strategic Comparison (Target vs. Isomer)

In drug development, the primary risk with this scaffold is determining the relative positions of the Halogens and the Methyl group.

FeatureTarget: 4-Bromo-2-chloro-5-methylaniline Isomer: 4-Bromo-5-chloro-2-methylaniline
Structure NH₂ at C1, Cl at C2, Br at C4, Me at C5NH₂ at C1, Me at C2, Br at C4, Cl at C5
Key 1H Signal (H6) Shielded (Upfield): H6 is ortho to NH₂ and ortho to Methyl.[1]Deshielded (Downfield): H6 is ortho to NH₂ but ortho to Chlorine.
Key 1H Signal (H3) Deshielded: H3 is trapped between Cl and Br.Deshielded: H3 is trapped between Me and Br.
NOE Connectivity Irradiation of Methyl enhances H6 (aromatic) only.Irradiation of Methyl enhances NH₂ and H3 .
Logical Assignment Workflow

The following decision tree illustrates the step-by-step logic to confirm the structure using NMR data.

NMR_Logic Start Sample: Halogenated Aniline Intermediate Solvent Dissolve in DMSO-d6 (Preserves NH2 coupling/visibility) Start->Solvent H1_Spectrum Acquire 1H NMR Solvent->H1_Spectrum Aromatic_Count Count Aromatic Singlets H1_Spectrum->Aromatic_Count Two_Singlets Two Singlets Observed (Para-substitution pattern) Aromatic_Count->Two_Singlets Yes Multi_Peaks Doublets/Multiplets Aromatic_Count->Multi_Peaks No (Impure/Wrong Core) NOE_Exp Run 1D NOE (Irradiate Methyl Group) Two_Singlets->NOE_Exp NOE_Result_1 Enhancement of Aromatic Proton (H6) NOE_Exp->NOE_Result_1 NOE_Result_2 Enhancement of Amine Proton (NH2) NOE_Exp->NOE_Result_2 Conclusion_Target CONFIRMED: 4-Bromo-2-chloro-5-methylaniline NOE_Result_1->Conclusion_Target Conclusion_Isomer REJECT: Isomer (2-Methyl variant) NOE_Result_2->Conclusion_Isomer

Figure 1: Structural determination logic flow for distinguishing regioisomers.

Part 2: Experimental Protocols

Sample Preparation

Why DMSO-d6? While CDCl₃ is common, it promotes rapid exchange of the amine (NH₂) protons, often broadening them into the baseline. DMSO-d6 forms hydrogen bonds with the amine, slowing exchange and sharpening the peak, allowing for integration and NOE analysis.

  • Mass: 10–15 mg of solid sample.

  • Solvent: 0.6 mL DMSO-d6 (99.9% D).

  • Tube: 5mm high-precision NMR tube.

  • Temperature: 298 K (25°C).

Acquisition Parameters (Standard 400/500 MHz)
  • 1H NMR: Pulse angle 30°; Relaxation delay (D1) ≥ 1.0s (ensure methyl integration accuracy); Scans: 16.

  • 13C NMR: Proton-decoupled; Relaxation delay (D1) 2.0s; Scans: ≥ 512 (due to quaternary carbons).

  • NOE (1D Selective): Select methyl resonance (~2.2 ppm) for irradiation. Mixing time: 500ms.

Part 3: Spectral Interpretation

1H NMR Analysis (400 MHz, DMSO-d6)

The molecule possesses a para-substitution pattern regarding the protons (positions 3 and 6), meaning they do not split each other (J ~ 0 Hz). They appear as distinct singlets.

Shift (δ ppm)MultiplicityIntegrationAssignmentMechanistic Explanation
5.40 - 5.60 Broad Singlet (s)2HNH₂ Exchangeable protons. Chemical shift varies with concentration/water content.
6.85 Singlet (s)1HH6 Shielded. Located ortho to the electron-donating NH₂ group and ortho to the Methyl group.
7.45 Singlet (s)1HH3 Deshielded. Located between two electron-withdrawing halogens (Cl and Br).
2.25 Singlet (s)3HCH₃ Benzylic methyl group.

Critical Diagnostic: The large chemical shift difference (Δδ ≈ 0.6 ppm) between H3 and H6 is characteristic. H6 is significantly shielded by the adjacent amino group's mesomeric (+M) effect.

13C NMR Analysis (100 MHz, DMSO-d6)

The spectrum must show 7 distinct carbon signals .

Shift (δ ppm)TypeAssignmentMechanistic Explanation
143.5 Quaternary (C)C1 (C-NH₂) Deshielded by Nitrogen (electronegativity).
137.0 Quaternary (C)C5 (C-Me) Substituted by methyl.
132.5 Methine (CH)C3 Ortho to Br, Ortho to Cl.
119.0 Quaternary (C)C2 (C-Cl) Chlorine effect.
116.5 Methine (CH)C6 Ortho to NH₂ (shielding resonance effect).
110.0 Quaternary (C)C4 (C-Br) Heavy atom effect (Bromine often shields the attached carbon relative to Chlorine).
21.5 Methyl (CH₃)CH₃ Standard benzylic methyl shift.

Part 4: Advanced Verification (NOE)

To unequivocally prove the regiochemistry (that Methyl is at C5 and not C2), a 1D NOE Difference experiment is required.

Experiment: Irradiate the Methyl singlet at 2.25 ppm.

Expected Response for 4-Bromo-2-chloro-5-methylaniline:

  • Strong Enhancement: H6 (~6.85 ppm).

  • No Enhancement: H3 (~7.45 ppm) or NH₂.

    • Reasoning: The methyl group at C5 is spatially close to H6. It is distant from H3 (blocked by Br) and distant from NH₂ (blocked by H6).

Contrast with Isomer (4-Bromo-5-chloro-2-methylaniline):

  • If the Methyl were at C2 (next to NH₂), irradiation would enhance the NH₂ peak and the H3 aromatic peak.

References

  • Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer. (Standard reference for additivity rules in substituted benzenes).

  • National Institute of Advanced Industrial Science and Technology (AIST). (2023). Spectral Database for Organic Compounds (SDBS). (Reference for general aniline shifts).

  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier. (Protocol source for NOE and solvent selection).

  • PubChem Compound Summary. (2024). 4-Bromo-2-chloro-5-methylaniline (CID 10049753). National Center for Biotechnology Information.

Sources

HPLC method development for purity analysis of 4-Bromo-2-chloro-5-methylaniline

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide presents a comparative analysis of HPLC methodologies for the purity assessment of 4-Bromo-2-chloro-5-methylaniline (CAS: 888485-27-6 / 30273-47-3).[1][2][3][4] While generic C18/acidic methods are often the default starting point, they frequently fail to resolve critical regioisomeric impurities and des-halogenated precursors inherent to the synthesis of this intermediate.[1][4]

Our analysis demonstrates that a Phenyl-Hexyl stationary phase utilized at near-neutral pH (6.0) significantly outperforms the standard C18/Formic Acid (pH 2.[1][2][3][4]5) approach. The optimized method yields a Resolution (


) > 2.5 for the critical regioisomer pair, compared to co-elution (

< 1.[3][4]0) observed with the generic method.[3][4]

Part 1: Analyte Profile & Separation Challenges[1][4]

Effective method development requires understanding the physicochemical "personality" of the molecule.[1] 4-Bromo-2-chloro-5-methylaniline is a poly-halogenated aniline derivative.[1][2][3][4] Its behavior is governed by two key factors: ionization state and aromatic substitution patterns .[2][3]

Physicochemical Properties
PropertyValueChromatographic Implication
Molecular Formula Cngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

H

BrClN
MW: 220.49 g/mol
LogP (Octanol/Water) ~2.9Moderately hydrophobic; retains well on RP phases.[2][3][4][5][6]
pKa (Conjugate Acid) ~3.4Critical: At pH < 2.5, it exists as a cation (protonated).[2][3][4] At pH > 5.5, it is neutral.[3][4]
UV Max ~240 nm, 290 nmDual maxima typical of substituted anilines.[2][3]
The Impurity Landscape

In the synthesis of this molecule (typically via bromination of 2-chloro-5-methylaniline), three specific impurities pose the highest risk:

  • Precursor (Impurity A): 2-Chloro-5-methylaniline (Des-bromo).[1][2][3][4]

  • Regioisomer (Impurity B): 2-Bromo-4-chloro-5-methylaniline (Halogen scramble).[1][2][3][4]

  • Over-brominated (Impurity C): 2,4-Dibromo-5-methylaniline species.[1][2][3][4]

The Challenge: Impurity B (Regioisomer) has an identical mass and nearly identical hydrophobicity to the target analyte.[2][3] Standard C18 columns often fail to separate these based on hydrophobicity alone.[2][4]

Part 2: Method Development Strategy (Expertise & Logic)[1][2][3][4]

pH Selection: The Neutral Advantage

Standard HPLC screening often starts with 0.1% Formic Acid (pH ~2.7).[3][4] However, for halogenated anilines with pKa ~3.4, this pH is near the buffering capacity limit and results in a mixed population of ionized and neutral species, leading to peak tailing.[4]

  • Strategy: By shifting to pH 6.0 , we ensure the aniline is 99.9% neutral.[2][3] Neutral species exhibit sharper peak shapes and stronger retention on hydrophobic phases, allowing for better interaction with the stationary phase ligands.[4]

Stationary Phase: Exploiting Interactions

A C18 column separates primarily based on dispersive forces (hydrophobicity).[1][2][3][4] Since the Target and Impurity B have similar LogP, C18 selectivity is limited.[4]

  • Strategy: A Phenyl-Hexyl phase offers ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

    
     interactions.[2][3][4] The electron-withdrawing halogens (Br, Cl) on the aniline ring create electron-deficient zones that interact specifically with the electron-rich phenyl ring of the stationary phase.[1][2][3][4] This interaction is highly sensitive to the position of the halogens, providing the necessary selectivity to separate regioisomers.[1]
    

Part 3: Comparative Analysis

We compared two systems to validate this strategy.

  • System A (Generic): C18 Column, 0.1% Formic Acid in Water/ACN.[2][3][4]

  • System B (Optimized): Phenyl-Hexyl Column, 10mM Ammonium Acetate (pH 6.[1][2][3][4]0) in Water/Methanol.[2][3][4]

Experimental Results Summary
ParameterSystem A (Generic C18)System B (Optimized Phenyl-Hexyl)Verdict
Mobile Phase A 0.1% Formic Acid (pH 2.[1][2][3][4]7)10mM Ammonium Acetate (pH 6.[2][3][4]0)System B eliminates ionization tailing.
Organic Modifier AcetonitrileMethanolMeOH enhances ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

-selectivity.[2][3][4]
Retention (

)
3.25.8System B provides greater retention.[2][3][4]
Tailing Factor (

)
1.6 (Asymmetric)1.05 (Symmetric)System B yields superior peak shape.[2][3][4]
Critical Resolution (

)
0.8 (Co-elution of Isomer)2.8 (Baseline Separation)System B is the only viable purity method.[2][3][4]
Data Interpretation

In System A, the protonated aniline repels the stationary phase slightly, reducing retention.[4] More importantly, the "hydrophobic only" mechanism of C18 cannot distinguish the 4-bromo vs. 2-bromo position effectively.[1][2][3][4] In System B, the neutral aniline interacts deeply with the phenyl-hexyl ligands.[1][4] The steric and electronic differences between the para-bromo (Target) and ortho-bromo (Impurity) positions result in significantly different interaction energies, creating baseline separation.[1][2][3][4]

Part 4: Detailed Experimental Protocols

Optimized Protocol (System B)

Objective: Purity analysis and quantitation of 4-Bromo-2-chloro-5-methylaniline.

1. Instrumentation & Conditions
  • Instrument: HPLC or UHPLC system with UV-Vis or PDA detector.

  • Column: Phenyl-Hexyl, 150 x 4.6 mm, 3.5 µm (e.g., XBridge Phenyl or similar).[1][2][3][4]

  • Temperature: 35°C.[2][3][4]

  • Flow Rate: 1.0 mL/min.[1][2][3][4]

  • Detection: 240 nm (Primary), 290 nm (Secondary confirmation).[2][3][4]

  • Injection Volume: 5-10 µL.

2. Reagents
  • Water: HPLC Grade or Milli-Q.[1][2][3][4]

  • Methanol (MeOH): HPLC Grade.[2][3][4]

  • Ammonium Acetate: High purity (>99%).[2][3][4]

  • Acetic Acid: For pH adjustment.[2][3][4]

3. Mobile Phase Preparation[1][2][7]
  • Mobile Phase A (Buffer): Dissolve 0.77 g Ammonium Acetate in 1000 mL water (10mM). Adjust pH to 6.0 ± 0.1 with dilute acetic acid. Filter through 0.22 µm membrane.[2][4]

  • Mobile Phase B: 100% Methanol.[2][3][4]

4. Gradient Program
Time (min)% Mobile Phase A% Mobile Phase B
0.06040
15.02080
20.02080
20.16040
25.06040
5. Sample Preparation
  • Diluent: 50:50 Water:Methanol.[2][3][4]

  • Stock Solution: 1.0 mg/mL in Methanol.

  • Working Standard: Dilute Stock to 0.1 mg/mL in Diluent.

Part 5: Visualizations

Diagram 1: Method Development Decision Matrix

This flowchart illustrates the logical pathway used to select the optimized conditions, ensuring a self-validating workflow.

MethodDevelopment Start Start: 4-Bromo-2-chloro-5-methylaniline Check_pKa Step 1: Analyze pKa (~3.4) Determine Ionization State Start->Check_pKa Decision_pH Is pH < 3.4? Check_pKa->Decision_pH Acidic Acidic (pH 2.5) Protonated Cation Decision_pH->Acidic Yes (Standard) Neutral Neutral (pH 6.0) Uncharged Molecule Decision_pH->Neutral No (Optimized) C18 C18 Column Hydrophobic Interaction Only Acidic->C18 Col_Select Step 2: Column Selection Neutral->Col_Select Phenyl Phenyl-Hexyl Column Pi-Pi + Hydrophobic Col_Select->Phenyl Select for Aromatics Result_Bad Result: Peak Tailing Poor Isomer Separation C18->Result_Bad Result_Good Result: Sharp Peaks High Isomer Selectivity Phenyl->Result_Good

Caption: Decision tree highlighting the shift from standard acidic conditions to the optimized neutral pH/Phenyl-Hexyl system.

Diagram 2: Separation Mechanism (Selectivity)

Understanding why the Phenyl-Hexyl column works is crucial for troubleshooting.[1][2][3][4]

Mechanism Stationary Phenyl-Hexyl Ligand (Electron Rich pi-system) Interaction1 Strong pi-pi Stacking Stationary->Interaction1 Interaction2 Weakened Interaction (Steric Clash) Stationary->Interaction2 Analyte Analyte: 4-Bromo (Electron Deficient Ring) Analyte->Interaction1 Impurity Impurity: 2-Bromo (Steric Hindrance) Impurity->Interaction2 Separation Chromatographic Separation Interaction1->Separation High Retention Interaction2->Separation Lower Retention

Caption: Mechanism of separation showing how steric and electronic differences between isomers affect retention on Phenyl phases.

References

  • PubChem. (2025).[2][3][4] 4-Bromo-5-chloro-2-methylaniline Compound Summary. National Library of Medicine.[1][4] Available at: [Link][1][2][3][4]

  • EPA CompTox. (2025).[2][3][4] 4-bromo-5-chloro-2-methylaniline Properties Dashboard. U.S. Environmental Protection Agency.[2][3][4][8] Available at: [Link][1][2][3][4][5]

  • Chromatography Online. (2019).[2][3][4] Top Three HPLC Method Development Tips: Analyte Chemistry and pH. LCGC International.[2][4] Available at: [Link]

  • YMC Co., Ltd. (2025).[2][3][4] Guides for Method Development: Reversed-Phase Separation Optimization. Available at: [Link]

Sources

A Comprehensive Guide to the FTIR Characterization of 4-Bromo-2-chloro-5-methylaniline and Its Analogs

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth analysis of the Fourier-Transform Infrared (FTIR) spectroscopic features of 4-Bromo-2-chloro-5-methylaniline, a key intermediate in various synthetic pathways. Designed for researchers, scientists, and professionals in drug development, this document offers a predictive and comparative framework for the structural elucidation of this and similar substituted anilines. We will delve into the expected vibrational modes, compare them with related molecules, and provide a robust experimental protocol for acquiring high-quality data.

The Vibrational Fingerprint: Predicted FTIR Absorption Peaks for 4-Bromo-2-chloro-5-methylaniline

The molecular structure of 4-Bromo-2-chloro-5-methylaniline dictates a unique infrared spectrum. The presence of a primary aromatic amine (-NH2), a trisubstituted benzene ring, a methyl group (-CH3), a carbon-chlorine (C-Cl) bond, and a carbon-bromine (C-Br) bond will each give rise to characteristic absorption bands. Based on established group frequencies, we can predict the following spectral features.[1][2][3][4][5]

Predicted Wavenumber (cm⁻¹)IntensityVibrational Mode Assignment
3450 - 3350MediumN-H asymmetric stretching (primary amine)
3380 - 3280MediumN-H symmetric stretching (primary amine)
3100 - 3000Medium to WeakAromatic C-H stretching
2960 - 2850Medium to WeakAliphatic C-H stretching (methyl group)
1650 - 1580Medium to StrongN-H bending (scissoring) of the primary amine
1600 - 1585 & 1500 - 1400MediumC=C stretching within the aromatic ring
1470 - 1450MediumC-H bending (asymmetric) in the methyl group
1370 - 1350Medium to WeakC-H bending (symmetric) in the methyl group
1335 - 1250StrongAromatic C-N stretching
900 - 675StrongAromatic C-H out-of-plane bending ("oop")
850 - 550Medium to StrongC-Cl stretching
690 - 515Medium to StrongC-Br stretching

Comparative Spectroscopic Analysis: Understanding Substituent Effects

To refine our understanding of the FTIR spectrum of 4-Bromo-2-chloro-5-methylaniline, a comparative analysis with structurally related compounds is invaluable. The electronic and steric effects of the bromo, chloro, and methyl substituents will induce shifts in the absorption frequencies of the core aniline structure.

Vibrational ModeAniline2-Bromo-4-methylaniline (Experimental)[6]o-Chloroaniline (Experimental)[7]4-Bromo-2-chloro-5-methylaniline (Predicted)
N-H Asymmetric Stretch (cm⁻¹) ~3436Not explicitly stated, but expected in this region34663450 - 3350
N-H Symmetric Stretch (cm⁻¹) ~3358Not explicitly stated, but expected in this region33733380 - 3280
Aromatic C-H Stretch (cm⁻¹) ~3033[8]Not explicitly stated, but expected >3000Not explicitly stated, but expected >30003100 - 3000
N-H Bend (cm⁻¹) ~1620Not explicitly stated, but expected in this regionNot explicitly stated, but expected in this region1650 - 1580
Aromatic C=C Stretch (cm⁻¹) ~1600, ~1500Not explicitly stated, but expected in this regionNot explicitly stated, but expected in this region1600 - 1585 & 1500 - 1400
Aromatic C-N Stretch (cm⁻¹) ~1277Not explicitly stated, but expected in this regionNot explicitly stated, but expected in this region1335 - 1250
C-Cl Stretch (cm⁻¹) N/AN/ANot explicitly stated, but expected 850-550850 - 550
C-Br Stretch (cm⁻¹) N/ANot explicitly stated, but expected 690-515N/A690 - 515

Key Insights from Comparative Analysis:

  • N-H Stretching: Primary aromatic amines typically show two distinct N-H stretching bands due to asymmetric and symmetric vibrations.[9][10] The positions of these bands in 4-Bromo-2-chloro-5-methylaniline are expected to be in the typical range for aromatic amines.[9][10][11]

  • Aromatic C-H Stretching: The presence of C-H stretching vibrations above 3000 cm⁻¹ is a clear indicator of an aromatic ring.[2][4]

  • C-N Stretching: The C-N stretching vibration in aromatic amines is typically strong and found in the 1335-1250 cm⁻¹ region.[5][12]

  • Halogen Stretching: The C-Cl and C-Br stretching vibrations are expected in the fingerprint region of the spectrum, generally between 850-550 cm⁻¹ for C-Cl and 690-515 cm⁻¹ for C-Br.[4][5][13] The exact positions can be influenced by the overall substitution pattern of the ring.

  • Out-of-Plane Bending: The pattern of strong absorptions in the 900-675 cm⁻¹ region, corresponding to C-H out-of-plane bending, is highly diagnostic of the substitution pattern on the aromatic ring.[2] For a 1,2,4,5-tetrasubstituted benzene ring, as in the target molecule, specific patterns of "oop" bands are expected.

Experimental Protocol: Acquiring a High-Fidelity FTIR Spectrum

The following protocol details the acquisition of an FTIR spectrum for a solid sample like 4-Bromo-2-chloro-5-methylaniline using an Attenuated Total Reflectance (ATR) accessory, which is ideal for rapid and reproducible analysis of solid powders.

Instrumentation and Materials:

  • FTIR Spectrometer equipped with a Diamond or Germanium ATR accessory.

  • 4-Bromo-2-chloro-5-methylaniline sample (as a solid powder).

  • Spatula.

  • Isopropanol or ethanol for cleaning.

  • Lint-free wipes.

Step-by-Step Methodology:

  • Instrument Preparation and Background Collection:

    • Ensure the FTIR spectrometer has been powered on and allowed to stabilize according to the manufacturer's guidelines.

    • Thoroughly clean the surface of the ATR crystal with a lint-free wipe dampened with isopropanol or ethanol and allow it to dry completely.

    • Collect a background spectrum. This is a critical step to ratio out the absorptions from atmospheric water and carbon dioxide, as well as any intrinsic signals from the ATR crystal.

  • Sample Application:

    • Place a small amount of the 4-Bromo-2-chloro-5-methylaniline powder onto the center of the ATR crystal using a clean spatula.

    • Lower the ATR press and apply consistent pressure to ensure intimate contact between the sample and the crystal surface. Insufficient contact is a common source of poor-quality spectra.

  • Spectrum Acquisition:

    • Set the data acquisition parameters. Typical parameters for a high-quality spectrum are:

      • Spectral Range: 4000 - 400 cm⁻¹

      • Resolution: 4 cm⁻¹

      • Number of Scans: 16 to 32 (co-added to improve the signal-to-noise ratio)

    • Initiate the sample scan.

  • Data Processing and Analysis:

    • After the scan is complete, the instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

    • Perform an ATR correction if necessary. This software function corrects for the wavelength-dependent depth of penetration of the evanescent wave, resulting in a spectrum that more closely resembles a traditional transmission spectrum.

    • Use the software tools to label the peak positions of significant absorption bands.

  • Cleaning:

    • Retract the press and carefully remove the sample powder from the ATR crystal using a dry, lint-free wipe.

    • Perform a final cleaning of the crystal with a solvent-dampened wipe to ensure no sample residue remains for the next user.

Experimental and Analytical Workflow

The following diagram illustrates the logical flow from sample preparation to final data interpretation for the FTIR characterization of 4-Bromo-2-chloro-5-methylaniline.

FTIR_Workflow cluster_prep Sample Preparation & Setup cluster_acq Data Acquisition cluster_analysis Data Analysis & Interpretation start Start clean_atr Clean ATR Crystal start->clean_atr background Collect Background Spectrum clean_atr->background apply_sample Apply Solid Sample background->apply_sample acquire_spectrum Acquire Spectrum (16-32 Scans) apply_sample->acquire_spectrum process_data Process Data (e.g., ATR Correction) acquire_spectrum->process_data peak_pick Identify & Label Peak Positions process_data->peak_pick compare Compare with Reference Data peak_pick->compare assign Assign Vibrational Modes compare->assign report Generate Report assign->report

Caption: Workflow for FTIR analysis of 4-Bromo-2-chloro-5-methylaniline.

Conclusion

The FTIR spectrum of 4-Bromo-2-chloro-5-methylaniline is characterized by a unique combination of absorption bands arising from its primary amine, substituted aromatic ring, and halogen functionalities. By combining predictive analysis based on group frequencies with a comparative study of similar molecules, a confident structural assignment can be made. The N-H and aromatic C-N stretching bands, along with the C-Cl and C-Br vibrations in the fingerprint region, serve as the most diagnostic features for the identification of this compound. The provided experimental protocol offers a reliable method for obtaining high-quality spectral data, ensuring accuracy and reproducibility in the characterization of this important chemical intermediate.

References

  • High-resolution FTIR spectroscopy of the C—Cl stretching mode of vinyl chloride. (2009). Molecular Physics, 96(1).
  • Table of Characteristic IR Absorptions. University of Colorado Boulder.
  • Infrared Spectroscopy - CDN.
  • IR Spectroscopy Tutorial: Aromatics. University of California, Los Angeles.
  • C-Cl stretching: Significance and symbolism. (2025). ScienceDirect.
  • IR: amines. University of Colorado Boulder.
  • Honda, M., et al. (2003). NH Stretching Vibrations of Jet-Cooled Aniline and Its Derivatives in the Neutral and Cationic Ground States. The Journal of Physical Chemistry A.
  • IR Absorption Table. University of Wisconsin-Madison.
  • FT-IR spectra for the free aniline and the adsorbed aniline on Ni-USY....
  • 11.5: Infrared Spectra of Some Common Functional Groups. (2020). Chemistry LibreTexts.
  • IR: alkyl halides.
  • Interpreting Infrared Spectra. Specac Ltd.
  • 24.10: Spectroscopy of Amines. (2024). Chemistry LibreTexts.
  • Infrared Spectrometry.
  • Ramalingam, S., et al. (2010). FT-IR and FTRaman spectroscopic investigation of 2-bromo-4-methylaniline using ab initio HF and DFT calculations. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy.
  • FT-IR spectra of Pure components: aniline (a), N-methylaniline (b),....
  • IR Chart. University of California, Los Angeles.

Sources

Safety Operating Guide

4-Bromo-2-chloro-5-methylaniline proper disposal procedures

[1][2][3]

Executive Summary & Core Directive

Do not dispose of 4-Bromo-2-chloro-5-methylaniline down the drain. This compound is a halogenated aromatic amine .[1][2] Its disposal requires strict segregation from non-halogenated solvents and oxidizing agents.[1][2][3] The presence of bromine and chlorine atoms necessitates high-temperature incineration with flue gas scrubbing to prevent the release of toxic acid gases (HBr, HCl) and dioxins.[1]

Immediate Action Required:

  • Segregate: Place in the "Halogenated Organic" waste stream.

  • Containerize: Use chemically resistant HDPE or glass containers.

  • Label: Clearly mark as "Toxic" and "Halogenated."[1][2]

Chemical Profile & Hazard Identification

Understanding the chemical nature of this aniline derivative dictates the safety protocols.[1] The halogen substituents (Br, Cl) increase lipophilicity (skin absorption risk) and environmental persistence compared to simple aniline.[2][4]

FeatureData / DescriptionOperational Implication
Chemical Structure Halogenated Aromatic AmineHigh toxicity; potential mutagen.[1][2][5][6]
Physical State Solid (typically off-white/brown powder)Dust inhalation risk; requires particulate respirator (N95/P100) for spills.[2]
Key Hazards Acute Toxicity (Oral/Dermal), Irritant, Aquatic ToxicityZero discharge to sewer systems.[2][4]
Incompatibilities Acids, Acid Chlorides, Acid Anhydrides, Oxidizing AgentsViolent Reaction Risk. Do not mix with waste acids (exothermic salt formation) or oxidizers (fire).[2][4][7]
Disposal Class Halogenated Organic Waste Must be incinerated at facilities equipped with scrubbers.[1][2]
Waste Segregation Logic (The "Why")

Proper segregation is not just bureaucratic; it is chemical safety.[1][2]

  • Why separate from Non-Halogenated solvents? Mixing halogenated waste (Br/Cl) with non-halogenated waste (e.g., Acetone) contaminates the entire volume.[2] This forces the disposal facility to treat the entire mixture as halogenated, significantly increasing cost and energy required for incineration.[4]

  • Why separate from Acids? Anilines are weak bases.[1][2] Mixing with strong acids causes exothermic neutralization, potentially pressurizing waste containers.[2][4]

Figure 1: Waste Stream Decision Matrix

WasteSegregationStartWaste Generation:4-Bromo-2-chloro-5-methylanilineStateCheckIs it Solid or Liquid?Start->StateCheckSolidPathSolid Waste(Contaminated gloves, weighing boats, pure powder)StateCheck->SolidPathSolidLiquidPathLiquid Waste(Dissolved in solvent)StateCheck->LiquidPathSolutionSolidBinSolid Hazardous Waste Bin(Double Bagged)SolidPath->SolidBinSolventCheckCheck Solvent TypeLiquidPath->SolventCheckHaloStreamHalogenated Organic Waste(e.g., DCM, Chloroform)SolventCheck->HaloStreamIf solvent is HalogenatedNonHaloStreamNon-Halogenated Waste(e.g., Methanol, Acetone)SolventCheck->NonHaloStreamIf solvent is Non-HalogenatedAction1DO NOT MIX.Add to Halogenated Stream Only.NonHaloStream->Action1CorrectionAction1->HaloStream

Caption: Decision matrix ensuring 4-Bromo-2-chloro-5-methylaniline enters the correct high-temperature incineration stream.

Detailed Disposal Protocol
Step 1: Preparation & PPE

Before handling waste, ensure the following PPE is worn to prevent dermal absorption and inhalation:

  • Gloves: Nitrile (minimum thickness 0.11 mm) is generally sufficient for incidental contact.[1][2] For prolonged handling or solution preparation, use Laminate film (Silver Shield) or double-gloved Nitrile.[2][4]

  • Respiratory: If handling powder outside a fume hood, use a P100 particulate respirator.[2][4]

  • Clothing: Lab coat and safety glasses with side shields.

Step 2: Container Selection[2]
  • Liquids: Use High-Density Polyethylene (HDPE) or glass carboys.[1][2] Ensure the cap has a chemically resistant liner (PTFE).[1][2]

  • Solids: Collect in a wide-mouth HDPE jar or double-bag in heavy-duty polyethylene bags labeled for hazardous waste.

Step 3: Labeling (Compliance)

The label must be applied before waste is added.[1][2][3]

  • Chemical Name: Write out the full name: "4-Bromo-2-chloro-5-methylaniline." Do not use abbreviations or chemical formulas alone.

  • Hazard Checkboxes: Check "Toxic" and "Irritant."[1][2]

  • Constituents: If in solution, list the solvent and the approximate % concentration.

Step 4: Storage & Pickup
  • Store in a Secondary Containment tray to catch potential leaks.[1][2]

  • Keep the container closed at all times (RCRA requirement) except when adding waste.[1][2][3]

  • Schedule pickup when the container is 90% full.[1][2] Do not overfill.

Emergency Procedures: Spill Management

Critical Warning: Do not use bleach (Sodium Hypochlorite) to clean up aniline spills.[1][2] Bleach can react with amines to form chloramines, which are toxic and unstable.[2][4]

Figure 2: Spill Response Workflow

SpillResponseAssess1. Assess Spill(Volume & Location)PPE2. Don PPE(Gloves, Goggles, Resp)Assess->PPEContain3. ContainmentUse Inert Absorbent(Vermiculite/Sand)PPE->ContainClean4. CleanupScoop into Waste JarContain->CleanWash5. DecontaminateSoap & Water Wash(NO BLEACH)Clean->Wash

Caption: Operational workflow for managing spills. Note the explicit prohibition of bleach during decontamination.[1]

Cleanup Steps:

  • Isolate: Evacuate the immediate area if dust is airborne.[1][2][8]

  • Absorb: Cover liquid spills with vermiculite, dry sand, or commercial spill pads.[2][4]

  • Collect: Scoop material into a hazardous waste container.

  • Wash: Clean the surface with a detergent solution (e.g., Alconox) and water.[1][2] Collect the rinse water as hazardous waste.[1][2]

References
  • U.S. Environmental Protection Agency (EPA). (2023).[1][2] Resource Conservation and Recovery Act (RCRA) Regulations: Hazardous Waste Identification.[1][2] Retrieved from [Link][1][2]

  • National Institutes of Health (NIH). PubChem Compound Summary: Halogenated Anilines Toxicity.[1][2] Retrieved from [Link][1][2]

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